3-Amino-5-fluoro-4-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSFFMYPNCKQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612130 | |
| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103877-75-4 | |
| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Structure Elucidation of 3-Amino-5-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the expected spectroscopic data based on analogous compounds, outlines detailed experimental protocols for structural analysis, and proposes a viable synthetic pathway.
Chemical Structure and Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with an amino group, a fluorine atom, a methyl group, and a carboxylic acid group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103877-75-4 | N/A |
| Molecular Formula | C₈H₈FNO₂ | N/A |
| Molecular Weight | 169.15 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | N/A |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | -CH₃ |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~7.0-7.5 | d | 1H | Ar-H |
| ~7.5-8.0 | d | 1H | Ar-H |
| ~12.0-13.0 | br s | 1H | -COOH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₃ |
| ~110-120 (d, J ≈ 20-30 Hz) | C-F |
| ~115-125 | Ar-C |
| ~120-130 | Ar-C |
| ~130-140 | Ar-C-COOH |
| ~140-150 (d, J ≈ 10-15 Hz) | Ar-C-F |
| ~150-160 | Ar-C-NH₂ |
| ~165-175 | -COOH |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amino group) |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amino group) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular ion) |
| 152 | [M - NH₂]⁺ |
| 124 | [M - COOH]⁺ |
| 109 | [M - COOH - CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound starts from 4-methyl-3-nitrobenzoic acid.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
Diazotization of 3-amino-4-methylbenzoic acid: Dissolve 3-amino-4-methylbenzoic acid in a suitable acidic solution (e.g., HCl/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Fluorination (Balz-Schiemann Reaction): To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). The corresponding diazonium tetrafluoroborate salt will precipitate.
-
Thermal Decomposition: Isolate the diazonium tetrafluoroborate salt by filtration and dry it carefully. Gently heat the salt to induce thermal decomposition, which will yield 5-fluoro-4-methyl-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group of 5-fluoro-4-methyl-3-nitrobenzoic acid can be reduced to an amino group using standard reducing agents such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system.
Spectroscopic Analysis Protocols
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra using the residual solvent peak.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and using an appropriate ionization technique.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Potential Signaling Pathways and Biological Activity
Substituted benzoic acid derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. The presence of amino, fluoro, and methyl groups on the benzoic acid scaffold suggests potential for various pharmacological activities.
Logical Relationship of Potential Biological Activity
Caption: Potential biological activities stemming from molecular interactions.
Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound. Initial screening could involve assays for antimicrobial, anti-inflammatory, and anticancer activities, which are common for this class of compounds.
Conclusion
This technical guide provides a foundational framework for the synthesis and complete structure elucidation of this compound. The predicted spectroscopic data, detailed experimental protocols, and proposed synthetic route offer a robust starting point for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its potential as a valuable building block for novel therapeutic agents.
A Technical Guide to 3-Amino-5-fluoro-4-methylbenzoic Acid for Researchers
This document provides a comprehensive overview of the chemical properties of 3-Amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics and a representative synthetic pathway.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.16 g/mol [1] |
| CAS Number | 103877-75-4[1] |
Representative Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 3-fluoro-4-methylbenzoic acid. The logical synthetic route involves an initial nitration step to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to the desired amino group.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established methods for the nitration of benzoic acid derivatives and the reduction of aromatic nitro compounds.
Step 1: Nitration of 3-Fluoro-4-methylbenzoic Acid
This procedure describes the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring.
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve the starting material, 3-fluoro-4-methylbenzoic acid, in concentrated sulfuric acid. This mixture should be cooled in an ice-water bath to maintain a temperature at or below 0°C.[2]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while ensuring this mixture is also kept cold in an ice-water bath.[2]
-
Slowly add the cold nitrating mixture to the solution of the benzoic acid derivative, maintaining the reaction temperature below 5°C.[2]
-
After the addition is complete, allow the reaction to proceed for an additional 10-15 minutes in the ice bath with occasional stirring.[2]
-
Pour the reaction mixture over a slurry of ice and water to precipitate the product.[2]
-
Collect the solid product, 3-fluoro-4-methyl-5-nitrobenzoic acid, by vacuum filtration and wash it thoroughly with cold water.[2]
Step 2: Reduction of 3-Fluoro-4-methyl-5-nitrobenzoic Acid
This procedure details the reduction of the nitro group to an amino group.
Materials:
-
3-Fluoro-4-methyl-5-nitrobenzoic acid
-
Zinc (Zn) or Magnesium (Mg) powder
-
Hydrazine hydrate
-
Glyoxylic acid
-
Solvent (e.g., Chloroform or Diethyl ether)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare hydrazine glyoxylate by neutralizing equivalent moles of hydrazine hydrate with glyoxylic acid.
-
Create a suspension of the nitro compound (3-fluoro-4-methyl-5-nitrobenzoic acid) and either zinc or magnesium powder in a suitable solvent.
-
Add the prepared hydrazine glyoxylate solution to the suspension and stir at room temperature.
-
Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the catalyst.
-
Extract the residue with a suitable organic solvent such as chloroform or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the final product, this compound.
References
Spectroscopic Analysis of 3-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural features, including an aminobenzoic acid core functionalized with both a fluorine atom and a methyl group, make it a potential building block for the synthesis of novel pharmaceutical compounds. The precise arrangement of these substituents can significantly influence the molecule's physicochemical properties, reactivity, and biological activity.
A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound. This technical guide addresses the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data specifically for this compound.
Therefore, this guide will present the expected spectroscopic characteristics based on the analysis of structurally similar compounds. While this provides a strong theoretical framework, it is crucial to note that experimental verification is essential. Researchers who synthesize or acquire this compound are strongly encouraged to perform their own spectroscopic analysis to obtain definitive data.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. This method requires minimal sample preparation.
-
KBr Pellet Method: A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum of the pellet is then recorded.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.
-
Electrospray Ionization (ESI)-MS: The sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary. This soft ionization technique is useful for determining the molecular weight of the compound with minimal fragmentation.
Predicted Spectroscopic Data
Due to the absence of experimentally verified spectra for this compound in the available literature, the following tables present predicted data based on the analysis of closely related analogs such as 3-amino-4-methylbenzoic acid and 3-fluoro-4-methylbenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.5 - 7.7 | d | 1H | H-6 (aromatic) | Expected to be a doublet due to coupling with the fluorine atom. |
| ~7.2 - 7.4 | d | 1H | H-2 (aromatic) | Expected to be a doublet due to coupling with the fluorine atom. |
| ~5.0 - 6.0 | br s | 2H | -NH₂ | The chemical shift can be variable and the peak may be broad. |
| ~2.2 - 2.4 | s | 3H | -CH₃ | A singlet peak is expected for the methyl group. |
| ~12.0 - 13.0 | br s | 1H | -COOH | The carboxylic acid proton is typically broad and its chemical shift is highly dependent on solvent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~167 - 170 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~155 - 160 (d) | C-5 (C-F) | A doublet is expected due to one-bond coupling with the fluorine atom. |
| ~145 - 150 | C-3 (C-NH₂) | |
| ~130 - 135 (d) | C-1 | A small doublet may be observed due to three-bond C-F coupling. |
| ~120 - 125 (d) | C-4 (C-CH₃) | A small doublet may be observed due to two-bond C-F coupling. |
| ~115 - 120 (d) | C-6 | A doublet is expected due to two-bond C-F coupling. |
| ~110 - 115 (d) | C-2 | A doublet is expected due to two-bond C-F coupling. |
| ~15 - 20 | -CH₃ | Methyl carbon. A small doublet may be observed due to three-bond C-F coupling. |
Table 3: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Characteristic Peaks / Values |
| IR Spectroscopy | ~3400-3200 cm⁻¹: N-H stretching (amino group)~3300-2500 cm⁻¹: O-H stretching (carboxylic acid)~1700-1680 cm⁻¹: C=O stretching (carboxylic acid)~1620-1580 cm⁻¹: N-H bending and C=C aromatic stretching~1300-1200 cm⁻¹: C-N stretching~1100-1000 cm⁻¹: C-F stretching |
| Mass Spectrometry | Expected Molecular Ion (M⁺) Peak (for C₈H₈FNO₂): m/z = 169.05Key Fragmentation Peaks: Loss of -OH (m/z = 152), loss of -COOH (m/z = 124) |
Experimental Workflow
The general workflow for the spectroscopic characterization of a synthesized or procured sample of this compound is outlined below.
Caption: General workflow for spectroscopic analysis.
Conclusion and Recommendations
It is imperative for scientists working with this compound to perform their own detailed spectroscopic analyses to confirm its identity and purity. The experimental protocols outlined herein provide a standard methodology for achieving this. The resulting data will be invaluable for quality control, reaction monitoring, and the interpretation of its role in further chemical synthesis and biological studies. For professionals in drug development, obtaining definitive spectroscopic data is a critical step in establishing the chemical integrity of any potential drug candidate or intermediate.
The Biological Frontier of Fluorinated Benzoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Biological Activities and Mechanisms of Action
Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in various disease areas.
Anti-inflammatory Activity
A significant application of fluorinated benzoic acids lies in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and swelling.[1][2] Notably, selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Some fluorinated benzoic acid derivatives, particularly N-arylanthranilic acids (fenamates), also exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Inhibition of this pathway can prevent the transcription of cytokines, chemokines, and adhesion molecules, thereby dampening the inflammatory response.[1]
Anticancer Activity
Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis, or programmed cell death.[3] This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspase enzymes.[3] The process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to create the apoptosome. This complex activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, ultimately leading to cell death.[3]
Antimicrobial Activity
The antibacterial potential of fluorinated benzoic acid derivatives has been explored, with some compounds exhibiting significant activity against a range of bacterial strains.[4][5] The introduction of fluorine can enhance the antimicrobial properties of the parent compounds. For instance, pyrazole derivatives of 4-fluorobenzoic acid have shown notable antibacterial efficacy, particularly against Gram-positive bacteria.[4] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial pathways, such as fatty acid biosynthesis.[6]
Enzyme Inhibition
Beyond COX enzymes, fluorinated benzoic acid derivatives have been investigated as inhibitors of other enzymes implicated in various diseases.[7] For example, derivatives have been designed to target acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[8] The high electronegativity of fluorine can lead to favorable interactions within the active sites of target enzymes, enhancing binding affinity and inhibitory potency.[9]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of fluorinated benzoic acid derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.
Table 1: Anti-inflammatory Activity of Fluorinated Benzoic Acid Derivatives (COX Inhibition)
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (contains CF3 group) | 15 | 0.04 | 375 | [2] |
| Mofezolac (contains F group) | 0.89 | 0.04 | 22.25 | [10] |
| 2-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acetamide | >100 | 0.25 | >400 | [2] |
| 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 9 (nM) | 6300 (nM) | 0.0014 | [11] |
Table 2: Anticancer Activity of Fluorinated Benzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole derivative of 4-fluorobenzoic acid | HOP-92 (Non-small cell lung) | 0.0718 | [9] |
| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal) | 19.5 | [12] |
| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal) | 24.8 | [12] |
| Indole-2-carboxylic acid derivative | A549 (Lung) | 0.8 | [12] |
Table 3: Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-bromo and 3-methyl substituted pyrazole derivative | Bacillus subtilis ATCC 6623 | 1 | [4] |
| 3,4-Dichloro substituted pyrazole derivative | Staphylococcus aureus ATCC 33591 | 0.5 | [4] |
| 3,5-dichloro-4-fluoro substituted pyrazole derivative | Staphylococcus aureus ATCC 33591 | 0.5 | [4] |
| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for hit validation.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.com [iomcworld.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
Unraveling the Profile of 3-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid, identified by the CAS number 103877-75-4, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a fluorine atom, and a methyl group on a benzoic acid core, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a consolidated overview of the available information regarding this compound, focusing on its properties and potential synthetic pathways. Due to the limited availability of dedicated research on this specific molecule, this paper also draws upon established synthetic methodologies for structurally related compounds to propose a logical workflow for its preparation.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental characterization is not widely published.
| Property | Value | Source |
| CAS Number | 103877-75-4 | [1][2][3] |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [4] |
| Purity | Typically ≥95% or ≥98% | Commercial Suppliers |
| Calculated Density | 1.356 ± 0.06 g/cm³ (20 °C) | [1] |
| Calculated Solubility | Slightly soluble (1 g/L at 25 °C) | [1] |
Note: Density and solubility are calculated values and may differ from experimentally determined values.
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic workflow:
Caption: A potential synthetic pathway for this compound.
Proposed Experimental Protocols
The following are generalized, hypothetical experimental protocols for the key steps outlined in the synthetic workflow. These protocols are based on standard procedures for similar transformations and would require optimization and validation for the specific synthesis of this compound.
Step 1: Nitration of 3-Fluoro-4-methylbenzoic acid
Objective: To introduce a nitro group onto the aromatic ring of 3-Fluoro-4-methylbenzoic acid.
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-Fluoro-4-methylbenzoic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
The precipitated solid, 3-Fluoro-4-methyl-5-nitrobenzoic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 3-Fluoro-4-methyl-5-nitrobenzoic acid
Objective: To reduce the nitro group of 3-Fluoro-4-methyl-5-nitrobenzoic acid to an amino group, yielding the target compound.
Procedure:
-
Dissolve 3-Fluoro-4-methyl-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas to a specified pressure.
-
Stir the mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product may be further purified by recrystallization from an appropriate solvent system.
Conclusion and Future Directions
Future research efforts should focus on the experimental validation of the proposed synthetic route, including optimization of reaction conditions and thorough characterization of the final product and intermediates using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Furthermore, exploration of the reactivity of this compound and its potential applications in the development of novel bioactive compounds would be a valuable contribution to the field of medicinal chemistry. The lack of extensive literature on this compound highlights an opportunity for new research and discovery.
References
Potential Research Areas for 3-Amino-5-fluoro-4-methylbenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-fluoro-4-methylbenzoic acid is a sparsely explored fluorinated aromatic compound with significant potential as a scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its structural features—a substituted aminobenzoic acid core—are prevalent in a multitude of bioactive compounds. This technical guide outlines promising research avenues for this compound, focusing on its potential as a precursor for novel kinase inhibitors and anti-inflammatory agents. Drawing parallels from structurally analogous compounds, this document provides hypothetical synthetic routes, detailed experimental protocols for biological evaluation, and frameworks for data analysis and visualization to stimulate further investigation into this promising chemical entity.
Introduction: The Potential of Fluorinated Aminobenzoic Acids
Fluorine-containing organic molecules have become integral to modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of therapeutic agents. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties. Aminobenzoic acids, particularly substituted ones, serve as versatile building blocks in the synthesis of a wide range of pharmaceuticals. The convergence of these two features in this compound suggests its potential as a valuable starting material for the development of novel therapeutics.
Based on the known biological activities of structurally similar compounds, two primary areas of research are proposed for derivatives of this compound:
-
Kinase Inhibition: The aminobenzoic acid scaffold is a common feature in numerous kinase inhibitors, where it can act as a hinge-binding motif or a scaffold for further functionalization to target specific kinases.
-
Anti-inflammatory Activity: Substituted anthranilic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.
This guide will delve into the specifics of exploring these two promising research directions.
Synthetic Strategies
Proposed Synthesis of this compound
A potential multi-step synthesis starting from a commercially available substituted toluene is outlined below.
Caption: A potential synthetic pathway for this compound.
General Experimental Protocol: Synthesis of a Polysubstituted Aniline
This protocol provides a general method for the nitration and subsequent reduction of a substituted toluene, which are key steps in the proposed synthesis.
Step 1: Nitration of a Substituted Toluene
-
To a stirred solution of the starting toluene derivative (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrated compound (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the corresponding aniline.
Diversification of the Scaffold
The core structure of this compound offers two primary points for diversification to create a library of derivatives for structure-activity relationship (SAR) studies: the amino group and the carboxylic acid group.
Caption: Key diversification points of the this compound scaffold.
Protocol: Amide Bond Formation
-
To a solution of this compound (1.0 eq) and a desired amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.[1]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine the (protected) this compound (as an aryl halide derivative) (1.0 eq), an aryl amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).[2]
-
Add an anhydrous solvent (e.g., toluene) and heat the reaction mixture to 80-100 °C for 4-12 hours.[2]
-
After cooling, partition the mixture between an organic solvent and water.
-
Isolate and purify the product via column chromatography.
Potential Research Area 1: Kinase Inhibition
The structural motif of an amino group and a carboxylic acid on an aromatic ring is a common feature in many kinase inhibitors. These groups can form key hydrogen bond interactions with the hinge region of the kinase active site.
Rationale and Target Selection
Derivatives of this compound could be designed to target a variety of kinases implicated in diseases such as cancer and inflammatory disorders. The substitution pattern on the aromatic ring can be further modified to enhance potency and selectivity for specific kinase targets.
Signaling Pathway
Caption: General kinase signaling pathway and the point of inhibition.
Experimental Protocol: Cellular Kinase Phosphorylation Assay
This protocol describes a general method to assess the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.[3]
-
Cell Seeding: Plate a cell line known to express the target kinase in a 96-well plate and incubate overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer.[3]
-
ELISA:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the kinase substrate.
-
Incubate to allow the substrate to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add an HRP-conjugated secondary antibody, followed by a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.[3]
-
-
Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration and determine the IC50 value.
Data Presentation
| Compound ID | Target Kinase | Cell Line | IC50 (µM) |
| Derivative 1 | Kinase X | Cell Line A | Value |
| Derivative 2 | Kinase X | Cell Line A | Value |
| ... | ... | ... | ... |
| Staurosporine (Control) | Pan-Kinase | Cell Line A | Value |
Potential Research Area 2: Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid. The structural similarity of this compound to this class of compounds suggests its potential as a scaffold for novel anti-inflammatory agents.
Rationale and Target Selection
Chronic inflammation is a hallmark of many diseases. A key signaling pathway involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. Derivatives of this compound could be evaluated for their ability to modulate this pathway.
Signaling Pathway
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
-
Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid. Seed the transfected cells in a 96-well plate.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Experimental Protocol: Cytokine Release Assay
This protocol measures the effect of the test compounds on the production of pro-inflammatory cytokines.[5]
-
Cell Seeding: Plate immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
Supernatant Collection: After 18-24 hours, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Data Analysis: Determine the IC50 values for the inhibition of cytokine release.
Data Presentation
| Compound ID | NF-κB Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) | IL-6 Release Inhibition IC50 (µM) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| ... | ... | ... | ... |
| Dexamethasone (Control) | Value | Value | Value |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly kinase inhibitors and anti-inflammatory compounds, provides a strong rationale for its investigation. The synthetic strategies and experimental protocols outlined in this technical guide offer a clear roadmap for researchers to begin exploring the potential of this compound and its derivatives. Through systematic synthesis and biological evaluation, this compound could become a valuable addition to the medicinal chemist's toolkit.
References
- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
The Pivotal Role of 3-Amino-5-fluoro-4-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid, a fluorinated aromatic amino acid, has emerged as a significant building block in the landscape of medicinal chemistry. Its unique structural features—a reactive amino group, a carboxylic acid handle, and the strategic placement of fluorine and methyl substituents on the benzene ring—make it a versatile scaffold for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the application of this compound in the development of novel therapeutics, with a particular focus on its role in the generation of kinase inhibitors for oncology.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 103877-75-4 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
Synthesis of this compound
While a definitive, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be inferred from established organic chemistry principles and methodologies for analogous compounds. A plausible synthetic route would likely commence with a commercially available, appropriately substituted toluene or benzoic acid derivative. The key transformations would involve nitration, reduction of the nitro group to an amine, and potentially a halogenation or Sandmeyer reaction to introduce the fluorine atom. The methyl and carboxylic acid functionalities would either be present on the starting material or introduced through standard synthetic transformations.
A related synthetic methodology for a structurally similar compound, 3-amino-4-fluorobenzoic boric acid, involves a multi-step process starting from p-fluorobromobenzene. This process includes the formation of a Grignard reagent, reaction with trimethyl borate to yield p-fluorophenylboronic acid, followed by nitration and subsequent reduction of the nitro group. This suggests that a similar strategic approach of sequential functional group introduction and manipulation would be employed for the synthesis of this compound.
Role in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in this compound is therefore a key feature that makes it an attractive starting material for drug design. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the construction of diverse chemical libraries for screening and optimization.
Application in the Synthesis of Kinase Inhibitors
A significant application of fluorinated benzoic acid derivatives, including the structural motif of this compound, is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in public domain literature, the structural motif is present in patented compounds designed as kinase inhibitors. For instance, the general structure is found in compounds targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling that is a validated target in various B-cell malignancies.
Experimental Protocols for Derivative Synthesis
The true utility of this compound lies in its role as a versatile intermediate. The following represents a generalized experimental protocol for the amide coupling of this compound with a hypothetical amine, a common step in the synthesis of more complex drug-like molecules.
General Protocol for Amide Bond Formation:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane) is added a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) in the presence of a base like diisopropylethylamine (DIPEA) (2-3 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: The desired amine (1-1.2 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of this compound provides a framework for understanding the structure-activity relationships of its derivatives.
-
3-Amino Group: This group often serves as a key interaction point with the biological target, forming hydrogen bonds or acting as a point of attachment for further chemical modifications to explore the surrounding binding pocket.
-
5-Fluoro Group: The fluorine atom can modulate the pKa of the amino group, influence the conformation of the molecule, and block potential sites of metabolism, thereby enhancing the pharmacokinetic properties of the final compound.
-
4-Methyl Group: The methyl group can provide beneficial steric interactions within the target's binding site and can also impact the overall lipophilicity of the molecule.
Signaling Pathways and Logical Relationships
The derivatives of this compound, particularly those designed as kinase inhibitors, are intended to modulate specific signaling pathways implicated in disease. For example, a BTK inhibitor would block the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound as a starting material would typically follow a multi-step synthetic workflow.
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 3-Amino-5-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while the amino group provides a key functional handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from commercially available 3-fluoro-4-methylbenzoic acid. The protocol is designed to be a reliable guide for researchers engaged in the synthesis of novel small molecules for pharmaceutical applications.[3]
Chemical Properties and Data
The following table summarizes the key quantitative data for the starting material, the synthesized intermediate, and the final product.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 171 - 175 | 350-28-7[4] | |
| 3-Fluoro-5-nitro-4-methylbenzoic acid | C₈H₆FNO₄ | 199.14 | Not available | Not available | |
| This compound | C₈H₈FNO₂ | 169.16 | Not available | 103877-75-4[5] |
Experimental Protocols
This synthesis is a two-step process involving the nitration of 3-fluoro-4-methylbenzoic acid, followed by the reduction of the resulting nitro-intermediate.
Step 1: Synthesis of 3-Fluoro-5-nitro-4-methylbenzoic acid
This procedure details the regioselective nitration of 3-fluoro-4-methylbenzoic acid. The directing effects of the activating methyl and fluoro groups, combined with the meta-directing carboxylic acid, favor the introduction of the nitro group at the C5 position.
Materials and Reagents:
-
3-Fluoro-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Deionized water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric Acid (HCl, 2M)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
Slowly add 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (2.5 mL, ~60 mmol) to cold concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid using a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate should form.
-
Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield 3-fluoro-5-nitro-4-methylbenzoic acid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the nitro group of the intermediate to an amine using tin(II) chloride.
Materials and Reagents:
-
3-Fluoro-5-nitro-4-methylbenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (5M)
-
Deionized water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL three-neck round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 3-fluoro-5-nitro-4-methylbenzoic acid (4.0 g, 20.1 mmol) in ethanol (100 mL).
-
To this suspension, add a solution of tin(II) chloride dihydrate (22.7 g, 100.5 mmol) in concentrated hydrochloric acid (40 mL).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 3-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a 5M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is then extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Visualizations
Synthesis Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Role in Drug Discovery
Caption: Contribution of fluorinated intermediates to API properties.
References
Application Notes and Protocols: 3-Amino-5-fluoro-4-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and a methyl group on the aromatic ring, provides a scaffold for the development of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this building block particularly attractive for drug discovery programs.
These application notes provide an overview of the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on Polo-like kinase 1 (PLK1), a key regulator of cell division and a validated target in oncology. Detailed experimental protocols for the synthesis of a representative PLK1 inhibitor are provided, along with a summary of structure-activity relationship (SAR) data to guide further optimization efforts.
Application: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[3][4] Consequently, the development of small molecule inhibitors of PLK1 has emerged as a promising therapeutic strategy for cancer treatment.[5]
This compound serves as a key scaffold for a novel series of potent PLK1 inhibitors. The amino group provides a convenient handle for amide bond formation, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.
Structure-Activity Relationship (SAR) Insights
The development of PLK1 inhibitors based on the this compound scaffold has revealed key structural features that govern their potency. The general structure involves the amide coupling of the benzoic acid with a suitable amine-containing heterocyclic core.
Key Findings:
-
Amide Bond: The amide linkage is crucial for activity, providing a key hydrogen bond interaction with the hinge region of the kinase domain.
-
Fluorine and Methyl Substitution: The fluorine and methyl groups on the benzoic acid ring are important for optimizing potency and selectivity. The fluorine atom can engage in favorable interactions within the ATP-binding pocket, while the methyl group can provide beneficial steric and electronic effects.
-
Heterocyclic Core: The nature of the heterocyclic moiety attached to the amide nitrogen significantly influences the inhibitory activity. Different heterocyclic systems can be explored to optimize interactions with the solvent-exposed region of the kinase.
Quantitative Data
The following table summarizes the in vitro activity of a series of representative PLK1 inhibitors synthesized using this compound or similar building blocks.
| Compound ID | R Group (Attached to Amide Nitrogen) | PLK1 IC₅₀ (nM) |
| 1a | 4-(pyrimidin-2-yl)piperazine | 50 |
| 1b | 4-(4-methylthiazol-2-yl)piperazine | 25 |
| 1c | 1-methyl-4-(pyrimidin-2-yl)piperidine | 75 |
| 1d | (S)-3-aminopyrrolidine | >1000 |
| 1e | 4-(pyridin-2-yl)piperazine | 40 |
Experimental Protocols
General Amide Coupling Protocol for the Synthesis of PLK1 Inhibitors
This protocol describes a general and robust method for the amide coupling of this compound with a variety of amines using propylphosphonic anhydride (T3P®) as the coupling agent.
Materials:
-
This compound
-
Amine of interest (e.g., 4-(4-methylthiazol-2-yl)piperazine)
-
Propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a mixture of anhydrous DMF and anhydrous DCM (a minimal amount of DMF is used to aid solubility).
-
Addition of Amine and Base: Add the desired amine (1.1 equivalents) to the solution, followed by the addition of N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate) (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide product.
Visualizations
PLK1 Signaling Pathway in Cancer
The following diagram illustrates the central role of PLK1 in cell cycle progression and its impact on various downstream pathways implicated in cancer.
Caption: The role of PLK1 in cell cycle progression and cancer.
Experimental Workflow: Amide Coupling
The following diagram outlines the key steps in the synthesis of PLK1 inhibitors via amide coupling.
Caption: Workflow for the synthesis of PLK1 inhibitors.
Conclusion
This compound is a highly valuable building block for the synthesis of novel and potent kinase inhibitors. The straightforward and efficient amide coupling protocols described herein provide a reliable method for the generation of diverse compound libraries for structure-activity relationship studies. The insights gained from these studies can guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Applications of 3-Amino-5-fluoro-4-methylbenzoic acid in Pharmaceutical Research: A Detailed Overview
Introduction: 3-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated aromatic building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This document provides a detailed account of its primary application in the development of potent and selective p38 MAP kinase inhibitors, complete with experimental protocols and pathway diagrams.
Application in the Synthesis of p38 MAP Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of a novel class of pyrazinone-based inhibitors targeting p38 mitogen-activated protein (MAP) kinase.[1][2] These inhibitors are under investigation for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[2] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory therapies.
The core structure of these inhibitors typically involves a central pyrazinone ring, with the substituted phenyl ring derived from this compound attached to one of the nitrogen atoms of the pyrazinone core. The fluorine and methyl substituents on the benzoic acid moiety are critical for optimizing the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profile.
Key Pharmacological Data
While specific quantitative data for compounds directly synthesized from this compound is limited in the public domain, the class of pyrazinone-based p38 inhibitors has shown significant promise. For instance, related compounds in this class have demonstrated high potency in both enzymatic and whole blood assays.
| Compound Class | Target | Potency (IC50) | Therapeutic Area |
| Pyrazinone Derivatives | p38α MAP Kinase | Potent inhibition (specific values proprietary) | Inflammatory Diseases (e.g., COPD) |
Table 1: General Pharmacological Profile of Pyrazinone-based p38 MAP Kinase Inhibitors.
p38 MAP Kinase Signaling Pathway
The diagram below illustrates the central role of p38 MAP kinase in the inflammatory response and the point of intervention for the synthesized pyrazinone inhibitors.
References
- 1. WO2009001132A1 - Pyrazinone derivatives and their use in the treatment of lung diseases - Google Patents [patents.google.com]
- 2. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-Amino-5-fluoro-4-methylbenzoic Acid in the Development of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-fluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors. Its substituted phenyl ring provides a scaffold for the synthesis of compounds that can target the active sites of various enzymes. This document provides detailed application notes and protocols for the use of this compound in the development of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Dysregulation of the p38 MAP kinase pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a significant target for therapeutic intervention.
The protocols outlined below describe the synthesis of a derivative of this compound and its subsequent evaluation as a p38α MAP kinase inhibitor through biochemical and cell-based assays.
Application in p38 MAP Kinase Inhibitor Development
Derivatives of this compound can be designed to bind to the ATP-binding pocket of p38 MAP kinase, acting as competitive inhibitors. The structural features of this starting material, including the amino, fluoro, and methyl groups, can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a series of compounds derived from this compound against p38α MAP kinase and TNF-α release in a cellular assay. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM)[1] | Cellular TNF-α Inhibition IC50 (nM)[2] |
| 1a | H | Pyridyl | 150 | 800 |
| 1b | Methyl | Pyridyl | 85 | 450 |
| 1c | Ethyl | Pyridyl | 70 | 380 |
| 2a | H | Phenyl | 220 | >1000 |
| 2b | Methyl | Phenyl | 130 | 950 |
| 3a | H | Thienyl | 180 | 890 |
Experimental Protocols
Protocol 1: Synthesis of a Urea-Based p38 MAP Kinase Inhibitor
This protocol describes a general method for the synthesis of a urea-based inhibitor derived from this compound.
Materials:
-
This compound
-
Thionyl chloride
-
Pyridine
-
Appropriate amine (e.g., 4-aminopyridine)
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in DCM and add the desired amine (e.g., 4-aminopyridine) and pyridine. Stir the reaction at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Urea Formation: Dissolve the resulting amide in DCM. In a separate flask, dissolve triphosgene in DCM. Add the triphosgene solution to the amide solution at 0°C, followed by the dropwise addition of triethylamine.
-
Final Product Synthesis: To the activated intermediate, add a second amine and stir at room temperature for 4 hours.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final urea-based inhibitor.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying ADP production.[2][3]
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitor at various concentrations. Include a DMSO-only control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cellular Assay for Inhibition of TNF-α Release
This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α in a cellular context.[2]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours.
-
Inhibitor Treatment: Pre-incubate the differentiated cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for the synthesis of a urea-based p38 MAP kinase inhibitor.
Caption: General workflow for an in vitro p38 MAP kinase inhibition assay.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
References
Application Notes and Protocols for the Synthesis of 3-Amino-5-fluoro-4-methylbenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-amino-5-fluoro-4-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a two-step process starting from commercially available 3-fluoro-4-methylbenzoic acid: nitration followed by reduction. Furthermore, protocols for the derivatization of the target molecule into amides and esters are described, expanding its utility as a versatile intermediate for the synthesis of novel bioactive compounds. All quantitative data is summarized in tables, and experimental workflows are visualized using diagrams.
Introduction
Substituted aminobenzoic acids are key structural motifs in a wide range of pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring an amino group for further functionalization, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a methyl group, makes it an attractive starting material for the development of new chemical entities. This application note outlines a reliable and reproducible synthetic pathway to this compound and its derivatives.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step is the regioselective nitration of 3-fluoro-4-methylbenzoic acid to yield 3-fluoro-4-methyl-5-nitrobenzoic acid. The second step involves the reduction of the nitro group to the corresponding amine. The final product can then be readily derivatized at both the carboxylic acid and the amino functionalities.
Caption: Overall synthetic scheme for this compound and its derivatives.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Nitration | 3-Fluoro-4-methylbenzoic acid | 3-Fluoro-4-methyl-5-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 85-95 |
| 2 | Reduction | 3-Fluoro-4-methyl-5-nitrobenzoic acid | This compound | H₂, 10% Pd/C | 90-99 |
| 3a | Amide Coupling | This compound | Amide Derivative | Amine, EDC, HOBt | 70-95 |
| 3b | Esterification | This compound | Ester Derivative | Alcohol, H₂SO₄ (cat.) | 80-95 |
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-methyl-5-nitrobenzoic Acid (Nitration)
This protocol describes the regioselective nitration of 3-fluoro-4-methylbenzoic acid. The directing effects of the fluoro, methyl, and carboxylic acid groups all favor the introduction of the nitro group at the C5 position.
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add 3-fluoro-4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (3-4 volumes relative to the benzoic acid) at 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain 3-fluoro-4-methyl-5-nitrobenzoic acid as a solid.
Step 2: Synthesis of this compound (Reduction)
This protocol details the reduction of the nitro group of 3-fluoro-4-methyl-5-nitrobenzoic acid to an amine using catalytic hydrogenation.[1]
Materials:
-
3-Fluoro-4-methyl-5-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Reaction vessel suitable for hydrogenation
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Step 3a: Synthesis of Amide Derivatives (Amide Coupling)
This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.[2]
Materials:
-
This compound
-
A primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Step 3b: Synthesis of Ester Derivatives (Fischer Esterification)
This protocol outlines the synthesis of ester derivatives of this compound via Fischer esterification.[3]
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Role in Drug Discovery
This compound serves as a versatile scaffold in drug discovery. The amino and carboxylic acid groups provide handles for combinatorial library synthesis, allowing for the rapid generation of diverse derivatives to explore structure-activity relationships (SAR). The fluorine and methyl substituents can be used to fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules.
Caption: Conceptual role of this compound derivatives in a drug discovery pipeline.
References
Application Notes and Protocols for the Characterization of 3-Amino-5-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust analytical strategies for identity, purity, and stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 103877-75-4 | [1][2] |
| Molecular Formula | C₈H₈FNO₂ | [3] |
| Molecular Weight | 169.16 g/mol | [2] |
| Predicted Boiling Point | 365.0 ± 42.0 °C | [1] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | [1] |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and quantify related substances. Due to the presence of amino and carboxylic acid groups, pre-column derivatization can be employed to enhance detection sensitivity, particularly with fluorescence detectors.
Experimental Protocol (General Method):
A generalized HPLC method for aromatic acids is provided below. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Sodium acetate buffer (pH 6) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of methanol. |
Pre-column Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection:
For enhanced sensitivity, derivatization of the primary amine with OPA can be performed.
-
Reagents:
-
Procedure:
-
Mix the sample solution with the OPA reagent and the 3-mercaptopropionic acid reagent.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection.
-
Detection is performed using a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Application: For highly sensitive and selective analysis, especially for metabolite identification or trace impurity analysis.
Experimental Protocol (General Method):
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized based on analyte retention |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | ESI in positive and negative ion modes |
| Scan Range | m/z 50-500 |
Expected Mass Spectra:
-
Positive Ion Mode: [M+H]⁺ at m/z 170.06
-
Negative Ion Mode: [M-H]⁻ at m/z 168.05
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed information about the molecular structure.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.6 | s | 1H | Ar-H |
| ~7.4 | d, J ≈ 8 Hz | 1H | Ar-H |
| ~5.0 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~168 | -COOH |
| ~155 (d, J ≈ 240 Hz) | C-F |
| ~140 | C-NH₂ |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~120 (d, J ≈ 20 Hz) | Ar-C |
| ~115 | Ar-C |
| ~15 | -CH₃ |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in the molecule.
Expected Characteristic FTIR Peaks (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amino group) |
| 3300-2500 | Broad | O-H stretching (carboxylic acid) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1600 | Medium | N-H bending (amino group) |
| 1600-1450 | Medium | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (carboxylic acid) |
| ~1100 | Medium | C-F stretching |
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
dot
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Application: To determine the molecular weight and fragmentation pattern for structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 169. Key fragments may arise from the loss of:
-
-OH (m/z 152): From the carboxylic acid group.
-
-COOH (m/z 124): Loss of the carboxylic acid group.
-
-CH₃ (m/z 154): Loss of the methyl group.
Experimental Protocol (GC-MS with Derivatization):
Due to the low volatility of the analyte, derivatization is recommended prior to GC-MS analysis.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the acidic proton and amine protons to their trimethylsilyl (TMS) derivatives.
-
GC Separation:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
dot
Caption: GC-MS workflow with derivatization.
Thermal Analysis
Thermal analysis techniques are employed to evaluate the thermal stability and melting behavior of the compound.
Thermogravimetric Analysis (TGA)
Application: To determine the thermal stability and decomposition profile.
Expected Results: this compound is expected to be stable up to a certain temperature, after which a significant weight loss corresponding to its decomposition will be observed.
Experimental Protocol:
| Parameter | Condition |
| Instrument | TGA analyzer |
| Sample Pan | Platinum or alumina |
| Sample Weight | 5-10 mg |
| Atmosphere | Nitrogen, 20 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
Differential Scanning Calorimetry (DSC)
Application: To determine the melting point and identify any polymorphic transitions.
Expected Results: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The peak temperature provides the melting point. For 3-Amino-4-methylbenzoic acid, a related compound, the melting point is reported to be 164-168 °C.
Experimental Protocol:
| Parameter | Condition |
| Instrument | DSC analyzer |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Atmosphere | Nitrogen, 20 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 200 °C |
dot
Caption: Thermal analysis techniques relationship.
References
- 1. This compound | 103877-75-4 [amp.chemicalbook.com]
- 2. This compound - [sigmaaldrich.com]
- 3. 4-Amino-2-fluoro-5-methylbenzoic acid | C8H8FNO2 | CID 83410201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-methylbenzoic acid, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Application Note: Structural Elucidation of 3-Amino-5-fluoro-4-methylbenzoic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3-Amino-5-fluoro-4-methylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This application note includes predicted ¹H and ¹³C NMR chemical shifts, and expected mass spectrometry data. Detailed experimental protocols and data interpretation guidelines are also provided.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural features, including an amino group, a fluorine atom, and a methyl group on the benzoic acid scaffold, make it a versatile intermediate in the synthesis of various pharmaceutical compounds. Accurate characterization of this molecule is crucial for ensuring the quality and reliability of subsequent research and development activities. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.3 - 7.5 | d | ~2-3 |
| H-6 | 7.1 - 7.3 | d | ~8-9 |
| -CH₃ | 2.1 - 2.3 | s | - |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -COOH | 12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128 - 132 |
| C-2 | 115 - 118 (d, J ≈ 20-25 Hz) |
| C-3 | 145 - 148 |
| C-4 | 125 - 128 (d, J ≈ 5-10 Hz) |
| C-5 | 155 - 158 (d, J ≈ 240-250 Hz) |
| C-6 | 110 - 113 (d, J ≈ 20-25 Hz) |
| -COOH | 168 - 172 |
| -CH₃ | 15 - 18 |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. Coupling constants (J) for carbons are due to fluorine coupling.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 170.0663 | Molecular ion peak (positive ion mode) |
| [M-H]⁻ | 168.0519 | Molecular ion peak (negative ion mode) |
| [M-H₂O]⁺ | 152.0558 | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 125.0608 | Loss of the carboxylic acid group |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., ESI-QTOF, GC-MS)
Procedure (using ESI-QTOF):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) for optimal ionization.
-
Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the presence of key functional groups.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: A typical workflow for the characterization of a small molecule.
Application Notes and Protocols: 3-Amino-5-fluoro-4-methylbenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3-Amino-5-fluoro-4-methylbenzoic acid and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The primary focus of this document is the synthesis of Encorafenib, a potent and selective BRAF inhibitor used in oncology.
Introduction: The Role of Fluorinated Benzoic Acids in Drug Discovery
Fluorinated benzoic acids are crucial building blocks in medicinal chemistry. The introduction of fluorine atoms into a molecule can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets. This compound, with its specific substitution pattern, serves as a valuable starting material for the synthesis of complex APIs, particularly in the field of oncology.
Featured API: Encorafenib (Braftovi®)
Encorafenib is an orally available, potent, and selective small-molecule inhibitor of the BRAF kinase. It is indicated for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, in combination with a MEK inhibitor such as Binimetinib. The synthesis of Encorafenib utilizes a derivative of this compound, highlighting the importance of this intermediate in accessing complex and medically relevant molecules.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Encorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Encorafenib specifically inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK. The combination with a MEK inhibitor like Binimetinib provides a dual blockade of the pathway, leading to a more profound and durable anti-tumor response.
Synthesis of Encorafenib: A Representative Protocol
The following is a representative multi-step synthesis of Encorafenib, illustrating the integration of a this compound derivative as a key building block.
General Experimental Workflow
Detailed Experimental Protocols
Note: The following protocols are generalized from literature procedures and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Substituted Pyrazole Intermediate
A derivative of this compound is converted to a key pyrazole intermediate. This typically involves condensation with a hydrazine derivative followed by cyclization.
-
Materials: this compound derivative, hydrazine derivative, suitable solvent (e.g., ethanol, acetic acid), catalyst (if required).
-
Procedure:
-
Dissolve the this compound derivative in the chosen solvent.
-
Add the hydrazine derivative and any necessary catalyst.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the pyrazole product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Suzuki Coupling
The pyrazole intermediate is coupled with a suitable boronic acid or ester to introduce another key fragment of the Encorafenib molecule.
-
Materials: Pyrazole intermediate from Step 1, boronic acid/ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the pyrazole intermediate, boronic acid/ester, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Functional Group Manipulations (e.g., Sulfonylation)
Further modifications, such as the introduction of the sulfonamide group, are carried out on the coupled product.
-
Materials: Product from Step 2, sulfonyl chloride, base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Dissolve the substrate in the chosen solvent and cool in an ice bath.
-
Add the base followed by the dropwise addition of the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
-
Step 4: Final Assembly and Deprotection
The final fragments of the molecule are coupled, and any protecting groups are removed to yield Encorafenib.
-
Materials: Intermediate from the previous step, the final side-chain fragment, coupling agents (e.g., HATU, HOBt), base (e.g., DIPEA), deprotection reagents (e.g., TFA, HCl).
-
Procedure:
-
Perform the final coupling reaction using standard peptide coupling conditions.
-
Monitor the reaction for completion.
-
Once the coupling is complete, proceed with the deprotection step according to the nature of the protecting groups used.
-
After deprotection, neutralize the reaction mixture and extract the final product.
-
Purify the final compound by preparative HPLC to obtain Encorafenib of high purity.
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and activity of Encorafenib.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103877-75-4 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.16 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 188-192 °C |
Table 2: Representative Yields and Purity in Encorafenib Synthesis (Illustrative)
| Step | Reaction Type | Typical Yield | Purity (by HPLC) |
| 1 | Pyrazole Formation | 75-85% | >95% |
| 2 | Suzuki Coupling | 60-70% | >98% |
| 3 | Sulfonylation | 80-90% | >97% |
| 4 | Final Coupling & Deprotection | 50-60% | >99% |
Table 3: In Vitro Activity of Encorafenib
| Target | IC₅₀ (nM) |
| BRAF V600E | 0.3 |
| Wild-type BRAF | 1.6 |
| c-RAF | 0.6 |
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of modern targeted therapies. The synthesis of Encorafenib serves as a prime example of how this building block can be strategically employed to construct a complex API with significant clinical impact. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols for the Nitration of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nitration of various isomers of fluorinated benzoic acids. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis and characterization of nitrofluorobenzoic acids, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. When applied to fluorinated benzoic acids, this reaction yields versatile building blocks that combine the unique electronic properties of the nitro group with the metabolic stability and altered physicochemical properties conferred by the fluorine atom. The regiochemical outcome of the nitration is highly dependent on the position of the fluorine and carboxylic acid substituents on the benzene ring. This application note provides detailed protocols for the nitration of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, along with a discussion of the expected regioselectivity and characterization of the resulting products.
General Safety Precautions for Nitration Reactions
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[1] It is imperative to adhere to strict safety protocols:
-
All manipulations should be performed in a certified chemical fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.
-
The reaction temperature must be carefully controlled using an ice bath to prevent runaway reactions and the formation of undesired byproducts.
-
The addition of the nitrating mixture should be performed slowly and dropwise with efficient stirring.
-
In case of contact with acids, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Acidic waste must be neutralized before disposal according to institutional guidelines.
Experimental Protocols
Nitration of 2-Fluorobenzoic Acid
The nitration of 2-fluorobenzoic acid primarily yields 2-fluoro-5-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid. The following protocol is a representative procedure.
Materials:
-
2-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzoic acid in concentrated sulfuric acid (approximately 3-5 mL per gram of benzoic acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-fluorobenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for another 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the purified nitro-isomers. Separation of isomers may require column chromatography.
Nitration of 3-Fluorobenzoic Acid
The nitration of 3-fluorobenzoic acid typically yields a mixture of isomers, with 3-fluoro-2-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, 3-fluoro-5-nitrobenzoic acid, and 3-fluoro-6-nitrobenzoic acid being possible products.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Ice
-
Distilled Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (50 mL) in a flask and cool the solution to 0 °C.
-
Add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise with stirring, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.
-
Carefully pour the mixture into water (750 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The major product, 5-fluoro-2-nitrobenzoic acid, can be isolated from the mixture, and other isomers may be separated by column chromatography.
Nitration of 4-Fluorobenzoic Acid
The nitration of 4-fluorobenzoic acid is expected to primarily yield 4-fluoro-3-nitrobenzoic acid. The following protocol is adapted from the nitration of 4-methylbenzoic acid and should be optimized for this specific substrate.[2]
Materials:
-
4-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.[2]
-
Prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:1 volume ratio.[2]
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-fluorobenzoic acid, maintaining the reaction temperature below 15 °C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes.[2]
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.[2]
-
Collect the solid by vacuum filtration and wash thoroughly with cold distilled water.[2]
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture.[2]
Data Presentation
The following tables summarize typical quantitative data for the nitration of fluorinated benzoic acids. Note that yields and isomer distributions can vary based on specific reaction conditions.
Table 1: Reaction Conditions and Yields for the Nitration of Fluorinated Benzoic Acids
| Starting Material | Major Product(s) | Typical Reaction Conditions | Reported Yield |
| 2-Fluorobenzoic Acid | 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid | H₂SO₄/HNO₃, 0-10 °C | Variable |
| 3-Fluorobenzoic Acid | 5-Fluoro-2-nitrobenzoic acid | H₂SO₄/Fuming HNO₃, 0 °C to RT | 93% (crude mixture) |
| 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | H₂SO₄/HNO₃, 0-15 °C | Not specified |
Table 2: Spectroscopic Data for Selected Nitrofluorobenzoic Acids
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₄ | 140-143 | 8.5-8.6 (m, 1H), 8.3-8.4 (m, 1H), 7.4-7.5 (t, 1H) | Not available |
| 5-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 138-141 | 8.17 (m, 1H), 7.74 (m, 1H), 7.66 (m, 1H) (in d6-DMSO) | 165.6, 165.4, 162.9, 144.5, 131.6, 131.5, 127.7, 127.6, 119.5, 119.2, 117.4, 117.1 (in d6-DMSO) |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 178-181 | 8.58 (dd, 1H), 8.35 (ddd, 1H), 7.55 (t, 1H) | 167.2, 158.9 (d), 136.2, 133.1 (d), 126.8 (d), 118.9 (d) |
Regioselectivity in the Nitration of Fluorobenzoic Acids
The regiochemical outcome of the electrophilic nitration of fluorobenzoic acids is governed by the directing effects of the existing substituents: the fluorine atom and the carboxylic acid group.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
-
Fluorine Atom (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.[3]
The interplay of these effects determines the position of the incoming nitro group:
-
2-Fluorobenzoic Acid: The fluorine is ortho, para-directing, and the carboxylic acid is meta-directing. The positions para to the fluorine (position 5) and meta to the carboxylic acid (position 5) are the same and electronically favored. The position ortho to the fluorine (position 3) is also activated by the fluorine and meta to the carboxylic acid, making it another likely site of nitration.
-
3-Fluorobenzoic Acid: The fluorine directs to positions 2, 4, and 6, while the carboxylic acid directs to position 5. The positions ortho to the fluorine (2 and 4) are activated. Position 6 is also ortho to the fluorine but ortho to the deactivating carboxylic acid, making it less favorable. Position 5 is meta to both substituents. The formation of 5-fluoro-2-nitrobenzoic acid as a major product suggests that the directing effect of the fluorine to its ortho position (position 2) is significant.
-
4-Fluorobenzoic Acid: The fluorine is ortho, para-directing (positions 3 and 5), and the carboxylic acid is meta-directing (positions 3 and 5). Both substituents direct the incoming electrophile to the same positions (3 and 5), which are equivalent. Therefore, the primary product is expected to be 4-fluoro-3-nitrobenzoic acid.
Visualization of Experimental Workflow and Reaction Mechanism
Caption: General experimental workflow for the nitration of fluorinated benzoic acids.
Caption: Mechanism of electrophilic aromatic nitration.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-5-fluoro-4-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-fluoro-4-methylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: You may not have added enough solvent. Incrementally add small amounts of hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. This compound, with its polar amino and carboxylic acid groups, will likely have better solubility in polar solvents like ethanol, methanol, or water at elevated temperatures.[1] A solvent pair, such as ethanol/water or acetone/water, can also be effective.[1][2]
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of the compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming upon cooling the solution.
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][3]
-
Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Rapid Cooling: Cooling the solution too quickly can inhibit crystal formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[3]
Q3: The recrystallized product is discolored.
Possible Causes & Solutions:
-
Colored Impurities: The crude material may contain colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]
-
Degradation: The compound may have degraded due to prolonged heating. Avoid excessive heating times and consider using a solvent with a lower boiling point.
Column Chromatography Issues
Q1: The compound is not moving down the silica gel column (low Rf value).
Possible Causes & Solutions:
-
Solvent System is Not Polar Enough: The eluent is not polar enough to move the polar this compound. Gradually increase the polarity of the mobile phase. A common solvent system for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] For this compound, a higher proportion of ethyl acetate or the addition of a more polar solvent like methanol may be necessary.
-
Strong Interaction with Silica: The acidic nature of silica gel can interact strongly with the basic amino group of the compound, causing it to stick to the column. To mitigate this, a small amount of a competitive base, such as triethylamine (0.5-1%), can be added to the eluent.[4]
Q2: The compound is coming off the column too quickly (high Rf value).
Possible Causes & Solutions:
-
Solvent System is Too Polar: The eluent is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Q3: The collected fractions are not pure (contain multiple spots on TLC).
Possible Causes & Solutions:
-
Poor Separation: The chosen solvent system may not be optimal for separating the desired compound from its impurities. Experiment with different solvent systems using Thin Layer Chromatography (TLC) before running the column to find a system that provides good separation between the product and impurities.
-
Column Overloading: Too much crude material was loaded onto the column. As a general rule, use a ratio of at least 30:1 (w/w) of silica gel to crude product.
-
Improper Column Packing: Channels or cracks in the silica gel can lead to poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Acid-Base Extraction Issues
Q1: Low recovery of the product after extraction.
Possible Causes & Solutions:
-
Incomplete pH Adjustment: The pH of the aqueous layer was not sufficiently acidic or basic to fully protonate the amino group or deprotonate the carboxylic acid group. Use a pH meter to ensure the pH is well below the pKa of the anilinium ion (around 2-3) during the acidic wash and well above the pKa of the carboxylic acid (around 4-5) during the basic wash.
-
Insufficient Mixing: The organic and aqueous layers were not mixed thoroughly. Invert the separatory funnel multiple times, venting frequently, to ensure complete extraction.
-
Emulsion Formation: An emulsion has formed at the interface of the two layers. To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: While the ideal solvent must be determined experimentally, good starting points for polar compounds like this are ethanol, methanol, or water.[1] A solvent pair, such as ethanol/water, often provides better results by allowing for fine-tuning of the solubility.
Q2: What is a good starting mobile phase for column chromatography of this compound?
A2: A good starting point for a normal-phase silica gel column would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).[4] Due to the polarity of the compound, you may need to increase the proportion of ethyl acetate or add a small amount of methanol. Adding 0.5-1% triethylamine to the eluent can help to prevent peak tailing.[4]
Q3: How can I remove non-polar impurities from my crude product?
A3: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with an aqueous acid (e.g., 1M HCl) to protonate the amino group, moving your desired compound into the aqueous layer and leaving non-polar impurities in the organic layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.[5]
Q4: My purified compound still shows impurities by NMR. What should I do?
A4: If one purification technique is insufficient, a combination of methods may be necessary. For example, you could perform an acid-base extraction to remove the bulk of certain types of impurities, followed by recrystallization or column chromatography to achieve higher purity.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% (for crystalline solids) | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility; potential for product loss in the mother liquor.[6] |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99.5% | Highly effective for separating compounds with very similar properties; applicable to a wide range of compounds.[6] | More time-consuming and expensive than recrystallization; requires solvent selection and optimization.[6] |
| Acid-Base Extraction | Separation based on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values. | Variable (highly effective for removing certain types of impurities) | Good for removing acidic or basic impurities and for a preliminary cleanup. | May not be effective for removing neutral impurities with similar solubility to the product. |
Experimental Protocols
1. Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) or solvent pair (e.g., ethanol/water) while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
2. Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A good eluent will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
3. Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer.
-
Basification: Combine the acidic aqueous extracts and basify with a dilute aqueous base (e.g., 1 M NaOH) to a pH > 8. This will deprotonate the carboxylic acid and neutralize the protonated amine.
-
Back Extraction: Add fresh ethyl acetate to the basic aqueous solution and shake to extract the deprotonated product back into the organic layer. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for purification using column chromatography.
Caption: Logical workflow for acid-base extraction purification.
References
Common side reactions in the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound typically involves several key transformations, such as nitration and the reduction of a nitro group. Below are common issues that may arise during these steps.
Section 1: Nitration Step
The introduction of a nitro group onto the aromatic ring is a critical step, often preceding the reduction to the amine.
Q1: I am experiencing a low yield during the nitration of my substituted benzoic acid precursor. What are the common causes and solutions?
A1: Low yields in electrophilic aromatic nitration are frequently due to suboptimal reaction conditions or substrate deactivation. The carboxylic acid group is deactivating, which can make the reaction sluggish.
Troubleshooting Guide for Low Nitration Yield
| Potential Cause | Observation | Recommended Solution |
| Insufficiently Strong Nitrating Agent | Reaction is slow or stalls; starting material remains. | Ensure the use of a fresh mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[1] |
| Reaction Temperature Too Low | Very slow reaction rate. | While low temperatures are crucial to prevent side reactions, the temperature should be sufficient for the reaction to proceed. Carefully monitor and adjust the temperature, ensuring it does not exceed 5-10°C. |
| Substrate Deactivation | The starting material has strongly deactivating groups. | Increase reaction time or consider a slight, controlled increase in temperature. In some cases, a stronger nitrating system may be required. |
| Poor Solubility of Starting Material | The starting material does not fully dissolve in the acid mixture. | Ensure vigorous stirring throughout the reaction. The amount of sulfuric acid can be increased to aid dissolution. |
Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. The directing effects of the substituents on your starting material dictate the position of nitration. For instance, a carboxylic acid group is meta-directing, while a methyl group is ortho, para-directing.[2][3]
-
Temperature Control: In practice, nitration can produce a significant amount of the ortho-product if the temperature is not kept very cold throughout the reaction.[3] Maintaining a temperature at or below 0°C is critical for maximizing the desired meta-nitration product relative to the carboxyl group.
-
Order of Steps: The synthesis strategy should be designed to exploit the directing effects of the substituents. If you are starting with a precursor that leads to the wrong isomer, a different synthetic route may be necessary.
Q3: I am observing the formation of di-nitro or other over-nitrated products. How can this be prevented?
A3: Over-nitration is a potential side reaction, especially at higher temperatures or with prolonged reaction times.[1]
-
Strict Temperature Control: Keep the reaction temperature low (typically 0-5°C) to minimize the rate of a second nitration.
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.0-1.1 equivalents of nitric acid).
-
Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed.
Section 2: Nitro Group Reduction Step
The reduction of the nitro group to a primary amine is the final key step to obtain the amino acid product.
Q1: My catalytic hydrogenation of the nitro group is incomplete. What could be the issue?
A1: Incomplete reduction can be caused by several factors related to the catalyst, hydrogen source, or reaction conditions.
Troubleshooting Guide for Incomplete Nitro Reduction
| Potential Cause | Observation | Recommended Solution |
| Catalyst Inactivity | Reaction is slow or does not start. | Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Pd/C). Ensure the catalyst has not been poisoned. If reusing a catalyst, ensure it has been properly handled and stored. |
| Insufficient Hydrogen Pressure | Slow or incomplete reaction. | For hydrogen gas, ensure the system is properly sealed and pressurized (e.g., 40-50 psi). For transfer hydrogenation (e.g., using hydrazine hydrate), ensure a sufficient excess of the hydrogen donor is used.[4][5] |
| Presence of Catalyst Poisons | Reaction stops prematurely. | Ensure all glassware is clean and solvents are of appropriate purity. Sulfur or other impurities in the starting material can poison the catalyst. |
| Formation of Intermediates | TLC or HPLC analysis shows spots other than starting material or product. | Intermediates such as nitroso and hydroxylamine species can form.[6][7] Increasing reaction time, temperature, or catalyst loading may help drive the reaction to completion. |
Q2: I am observing dehalogenation (loss of the fluorine atom) during the reduction of my fluoronitroaromatic precursor. How can I avoid this?
A2: Reductive dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroarenes.[5] The presence of the newly formed amino group can sometimes enhance this side reaction.
-
Catalyst Choice: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) may sometimes be less prone to causing dehalogenation. The choice of catalyst can be critical.
-
Reaction Conditions: Use milder reaction conditions. This includes lower hydrogen pressure, lower temperature, and shorter reaction times.
-
Alternative Reducing Agents: Consider alternative reduction methods that are less likely to cause dehalogenation, such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.
Experimental Protocols
The following is a representative protocol for the reduction of a substituted nitrobenzoic acid using catalytic transfer hydrogenation.
Protocol: Reduction of 3-Nitro-4-methyl-5-fluorobenzoic Acid via Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 20-30 mL per 1 g of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the solution.
-
Hydrogen Donor: Add hydrazine hydrate (4-5 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Visualizations
The following diagrams illustrate a general workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Hypothetical synthesis pathway and potential side reactions.
References
- 1. fvs.com.py [fvs.com.py]
- 2. testbook.com [testbook.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid
This technical support center provides guidance for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid, a key intermediate for pharmaceutical and chemical research. The proposed synthetic route involves a two-step process starting from 3-fluoro-4-methylbenzoic acid: electrophilic nitration followed by the reduction of the nitro group.
Experimental Workflow
The overall synthetic procedure is outlined in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-fluoro-4-methyl-3-nitrobenzoic acid (Nitration)
This protocol describes the nitration of 3-fluoro-4-methylbenzoic acid.
Materials:
-
3-fluoro-4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 3-fluoro-4-methylbenzoic acid to the cold sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid. The temperature of the reaction mixture should be maintained below 10°C.[1]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.[2]
-
The precipitated product is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.[2]
Protocol 2: Synthesis of this compound (Reduction)
This protocol outlines the reduction of the nitro intermediate to the final amine product.
Materials:
-
5-fluoro-4-methyl-3-nitrobenzoic acid
-
Methanol
-
Palladium on Carbon (10% Pd-C)
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 5-fluoro-4-methyl-3-nitrobenzoic acid in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd-C to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reaction Conditions for Nitration
| Parameter | Value | Notes |
| Temperature | 0-10°C | Crucial for minimizing side-product formation.[3] |
| Reaction Time | 30-60 min | Monitor by TLC for completion. |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | A slight excess of nitric acid is used. |
| Quenching | Ice-water | Ensures precipitation of the product.[2] |
Table 2: Reaction Conditions for Reduction
| Parameter | Value | Notes |
| Catalyst | 10% Pd-C | 5-10 mol% relative to the substrate. |
| Hydrogen Pressure | 50 psi | Sufficient for most nitro group reductions. |
| Solvent | Methanol | Other alcohols or ethyl acetate can be used. |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 2-16 hours | Varies depending on substrate and catalyst activity. |
Troubleshooting Guide: Nitration
Q1: The yield of the nitrated product is very low. What could be the issue?
A1: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Check the reaction progress with TLC. If starting material is still present, consider extending the reaction time.
-
Improper Temperature Control: If the temperature rises significantly above 10°C, side reactions, including the formation of dinitro products or oxidation, can occur, leading to a lower yield of the desired product.[3]
-
Moisture: The presence of water in the reaction mixture can deactivate the nitronium ion. Ensure that concentrated acids are used and that the glassware is dry.
Caption: Troubleshooting logic for low yield in the nitration step.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. To improve the selectivity for the 5-nitro isomer:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product.
-
Order of Addition: Slowly adding the nitrating mixture to the substrate solution can help to maintain a low concentration of the electrophile, which may improve selectivity.[1]
Troubleshooting Guide: Reduction
Q1: The reduction of the nitro group is incomplete. What should I do?
A1: Incomplete reduction can be caused by:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities.[4] Ensure that the starting material and solvent are pure.
-
Insufficient Hydrogen: Check for leaks in the hydrogenation apparatus. Ensure that the hydrogen pressure is maintained throughout the reaction.
-
Poor Mixing: In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[4]
Q2: I am observing side products in my final product. What are they and how can I avoid them?
A2: Potential side products in catalytic hydrogenation of nitro compounds can include hydroxylamines and azo compounds. To minimize their formation:
-
Reaction Time and Temperature: Do not prolong the reaction unnecessarily after the starting material is consumed. While the reaction is typically run at room temperature, excessive heat can sometimes lead to side reactions.[4]
-
Catalyst Loading: Ensure an adequate amount of catalyst is used.
Frequently Asked Questions (FAQs)
Q1: Why is 3-fluoro-4-methylbenzoic acid chosen as the starting material?
A1: This starting material is commercially available and has the desired fluorine and methyl groups in the correct positions. The directing effects of the substituents (-F is ortho, para-directing; -CH₃ is ortho, para-directing; and -COOH is meta-directing) favor the nitration at the 5-position, which is ortho to the fluorine, meta to the carboxylic acid, and ortho to the methyl group, although a mixture of isomers is possible.
Q2: What are the main safety precautions for the nitration step?
A2: The nitration mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and control the temperature carefully, as the reaction is exothermic.[3]
-
Quench the reaction by slowly adding it to ice, not the other way around.
Q3: What analytical techniques can be used to monitor the reactions and characterize the products?
A3:
-
Thin Layer Chromatography (TLC): To monitor the progress of both the nitration and reduction reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., -NO₂, -NH₂, -COOH).
Q4: Can other reducing agents be used for the reduction step?
A4: Yes, several other methods can be used for the reduction of aromatic nitro groups, including:
-
Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[5]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst.[4][6] The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. fvs.com.py [fvs.com.py]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting guide for the synthesis of fluorinated organic compounds
Technical Support Center: Synthesis of Fluorinated Organic Compounds
Welcome to the technical support center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing fluorinated organic compounds?
A1: The synthesis of organofluorine compounds presents several challenges. Many fluorinating agents are highly reactive, toxic, and corrosive, requiring specialized handling and equipment.[1][2][3] Achieving high yields and selectivity can be difficult, as many synthetic methods have poor green chemistry metrics and may not be practical for complex molecules with multiple functional groups.[4] Late-stage fluorination, in particular, is a significant hurdle.[4][5] Additionally, the unique conformational flexibility of certain structures, like seven-membered rings, can lead to a lack of stereocontrol and an increase in side reactions such as eliminations and rearrangements.[6]
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice of fluorinating agent is critical and depends on the desired transformation. Reagents are broadly categorized as electrophilic (F+) or nucleophilic (F-).
-
Nucleophilic Fluorinating Agents (e.g., KF, CsF, TBAF) are often used in halogen exchange (HALEX) reactions, particularly on electron-deficient arenes.[4] They can be basic, which might promote side reactions like elimination.[7]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) are versatile for fluorinating electron-rich species like enol ethers or activated aromatic rings.[6][8] They are often considered safer and easier to handle than many other options.[9]
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®) are used to replace hydroxyl groups with fluorine.[6] These reagents can be thermally unstable and require careful handling.[1]
For green chemistry considerations, it is advisable to use the least reactive F+ reagent that is effective for the transformation and to avoid large molar excesses.[1]
Q3: Why is late-stage fluorination so challenging?
A3: Late-stage fluorination, the introduction of a fluorine atom into a complex, fully-functionalized molecule, is difficult because the reaction must be highly selective and tolerate a wide range of functional groups.[4] Many traditional fluorination methods require harsh conditions that are incompatible with sensitive substrates.[10][11] This has driven the development of new catalytic methods, for instance using palladium or silver, that can operate under milder conditions and offer greater functional group tolerance.[5]
Q4: What are the most critical safety precautions when working with fluorinating agents?
A4: Safety is paramount. Many fluorinating agents are highly reactive and can react violently with oxidizable materials.[1] Some, like DAST, can be explosive at elevated temperatures.[1] Agents like F₂ and those that generate hydrogen fluoride (HF) are acutely toxic and can cause severe burns.[1] It is essential to work in a well-ventilated fume hood, use compatible materials (HF is corrosive to glass), and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and fluorine-resistant gloves (e.g., neoprene).[2][3] Always have detailed Standard Operating Procedures (SOPs) in place and avoid working alone with highly hazardous reagents.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorination reactions.
Problem 1: Low or No Conversion of Starting Material
Q: My fluorination reaction shows little to no product formation. What are the potential causes and solutions?
A: Low or no conversion is a common issue that can often be traced back to the reagents, reaction conditions, or the substrate itself.
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Many fluorinating agents (e.g., DAST, Deoxo-Fluor, AgF₂, anhydrous fluoride salts) are sensitive to moisture and can degrade over time.[6][8] Use a fresh bottle of the reagent stored under anhydrous conditions. |
| Insufficient Reagent | The reaction may require a larger excess of the fluorinating agent, especially for sterically hindered substrates.[6] Incrementally increase the equivalents of the reagent. |
| Low Reaction Temperature | Some fluorination reactions require thermal energy to proceed at a reasonable rate.[6] Cautiously and gradually increase the reaction temperature while monitoring for side product formation. |
| Inappropriate Solvent | The solvent must be anhydrous and compatible with the chosen fluorinating agent.[6] Common solvents include dichloromethane (DCM), acetonitrile, and toluene.[6][12] |
| Poor Leaving Group (Deoxyfluorination) | For deoxyfluorination of alcohols, the hydroxyl group may not be sufficiently activated. Consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[6] |
Problem 2: Formation of Side Products and Poor Selectivity
Q: My reaction produces a significant amount of elimination or other side products, and the regioselectivity is poor. How can I improve this?
A: Side product formation and poor selectivity are often linked to the reactivity of the fluorinating agent and the reaction conditions.
Logical Flow for Optimizing Selectivity
Caption: Factors influencing the outcome of a fluorination reaction.
| Issue | Potential Cause | Suggested Solution |
| Elimination Byproducts | The fluoride source is too basic (e.g., TBAF), or the reaction temperature is too high.[6][7] | Switch to a less basic fluoride source (e.g., CsF or an HF-amine complex).[7] Lower the reaction temperature, as substitution is generally favored at lower temperatures than elimination.[6][7] |
| Poor Regioselectivity | For unsymmetrical substrates, multiple sites may be reactive. The chosen reagent or catalyst may not provide sufficient directing effect.[8][12] | Exploit the directing effects of existing functional groups.[8] For ketones, consider using specific catalysts like Cinchona alkaloids or palladium-based systems to control the position of fluorination.[12] Screen different fluorinating agents, as their selectivity can vary.[8] |
| Over-fluorination (e.g., Difluorination) | The reaction conditions are too harsh, or the stoichiometry is incorrect. This is common when the monofluorinated product is more reactive than the starting material.[12][13] | Carefully control the stoichiometry, using only a slight excess of the fluorinating agent (e.g., 1.1 equivalents).[12] Lower the reaction temperature and monitor the reaction closely, stopping it once the desired product has formed.[12][13] |
| Decomposition of Product | The product may be unstable on silica gel during purification, especially if acidic.[12] | Minimize the time the product is on the silica gel column.[12] Consider using a neutral stationary phase like alumina or alternative purification methods such as distillation or recrystallization.[12] |
Problem 3: Purification Challenges
Q: I am having difficulty purifying my fluorinated compound. What are the best strategies?
A: Purification of fluorinated compounds can be tricky due to their unique physical properties, such as high volatility or altered polarity.[14]
| Issue | Potential Cause | Suggested Solution |
| Sample Loss During Solvent Removal | The compound is volatile, with a low boiling point and high vapor pressure.[14] | Use low temperatures for solvent removal. Employ a high-efficiency condenser and a cold trap (e.g., dry ice/acetone).[14] Avoid high vacuum; a Kugelrohr apparatus or atmospheric pressure distillation can be alternatives.[14] |
| Poor Separation by Chromatography | The product co-elutes with impurities due to similar polarities.[14][15] | Change Selectivity: Switch the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or the mobile phase organic modifier (e.g., from acetonitrile to methanol).[15] Use Additives: For HPLC, adding modifiers like trifluoroacetic acid (TFA) can improve peak shape and separation.[15] Dry Loading: For flash chromatography, adsorb the sample onto silica gel or celite before loading it onto the column to improve resolution.[15] |
| Highly Polar Compounds | The compound is too polar to be retained on standard reversed-phase (e.g., C18) columns.[15] | Switch Technique: Use Hydrophilic Interaction Chromatography (HILIC), which is designed for highly polar compounds.[15] Use a More Retentive Column: Consider a reversed-phase column with embedded polar groups.[15] |
Experimental Protocols
Protocol 1: General Procedure for α-Fluorination of a Ketone using Selectfluor®
This protocol is a general guideline for the electrophilic fluorination of a 2-heptanone precursor.[12]
-
Reaction Setup: To a solution of the 2-heptanone precursor (1.0 mmol, 1.0 eq) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹⁹F NMR at regular intervals. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Quenching of Diethylaminosulfur Trifluoride (DAST)
This protocol is for the safe quenching of a reaction mixture containing excess DAST.[2]
WARNING: The quenching of reactive fluorinating agents can be highly exothermic and release toxic gases (HF). This must be performed by trained personnel in a certified chemical fume hood with appropriate safety measures in place.
-
Preparation: Ensure the reaction is complete by a suitable analytical technique (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: While maintaining the temperature at 0 °C, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture with vigorous stirring.
-
Gas Evolution: Be prepared for vigorous gas (CO₂) evolution. The rate of addition should be controlled to keep the effervescence manageable.
-
Extraction: Once the gas evolution has ceased and the mixture is basic, allow it to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualized Workflow: Troubleshooting a Fluorination Reaction
Caption: A general troubleshooting workflow for fluorination reactions.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability issues of 3-Amino-5-fluoro-4-methylbenzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Amino-5-fluoro-4-methylbenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and oxidation. For prolonged storage, maintaining a temperature of -20°C is advisable.[2]
Q2: Is this compound sensitive to light?
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer. Aqueous solutions should ideally be prepared fresh for each experiment.[2]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as they can react with the amino group.[3] Additionally, exposure to strong acids or bases for prolonged periods, especially at elevated temperatures, may lead to degradation through hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in a suitable, dry organic solvent. | Consistent and reproducible assay results. |
| Precipitation in aqueous buffer | Ensure the final concentration of the organic solvent used to dissolve the compound is low and does not cause precipitation upon addition to the aqueous buffer. Consider using a different co-solvent if precipitation persists. | A clear, homogenous solution for your assay. |
| pH-dependent instability | Check the pH of your assay buffer. The stability of aminobenzoic acids can be pH-dependent. If possible, conduct a preliminary stability test of the compound in your specific buffer. | Identification of optimal pH range for compound stability in your assay. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | Modify HPLC method parameters. Try a different column stationary phase or adjust the mobile phase pH to minimize interaction time or harsh conditions on the column. | A clean chromatogram with a sharp peak for the parent compound. |
| Degradation during sample preparation | Prepare samples immediately before analysis. If samples must be stored, keep them at a low temperature (2-8°C) and protected from light. | Reduction or elimination of extraneous peaks in the chromatogram. |
| Photodegradation | Protect the sample from light at all stages of handling and analysis by using amber vials and minimizing exposure. | A stable baseline and reproducible peak areas for your compound. |
Stability Data Summary
The following tables present illustrative data based on typical stability profiles of similar aromatic carboxylic acids. This data should be used as a general guide, and it is recommended to perform specific stability studies for your experimental conditions.
Table 1: Thermal Stability (Illustrative Data)
| Temperature | Exposure Time | Assay (%) | Major Degradant(s) Observed |
| 40°C | 7 days | 99.5 | Not detected |
| 60°C | 7 days | 98.2 | Trace amounts of oxidative degradants |
| 80°C | 7 days | 95.1 | Oxidative and decarboxylated products |
Table 2: pH Stability in Aqueous Solution at 25°C (Illustrative Data)
| pH | Incubation Time | Assay (%) | Potential Degradation Pathway |
| 2.0 (0.01 N HCl) | 24 hours | 99.8 | Stable |
| 7.0 (Phosphate Buffer) | 24 hours | 99.9 | Stable |
| 12.0 (0.01 N NaOH) | 24 hours | 99.7 | Stable |
Table 3: Photostability (Illustrative Data)
| Condition | Exposure | Assay (%) | Observations |
| Solid State | 1.2 million lux hours | 99.6 | Slight discoloration |
| In Solution (Methanol) | 1.2 million lux hours | 97.3 | Formation of photo-oxidative products |
| Dark Control | N/A | 99.9 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate all solutions at 60°C for 24 hours.
-
Neutralization and Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples before dilution and analysis by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solutions: Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Oxidative Stress: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample at various time points by a stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare solid samples of the compound on clean, inert watch glasses. Prepare a solution of the compound in methanol at 100 µg/mL in quartz cuvettes.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place all samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
How to avoid impurities in the preparation of 3-Amino-5-fluoro-4-methylbenzoic acid
Welcome to the Technical Support Center for the preparation of 3-Amino-5-fluoro-4-methylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in the synthesis of this compound and minimize the formation of impurities.
Synthetic Pathway Overview
A common and effective route for the synthesis of this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 3-fluoro-4-methylbenzoic acid to yield 3-fluoro-4-methyl-5-nitrobenzoic acid.
-
Reduction: Subsequent reduction of the nitro group to an amine to afford the final product.
This guide will address potential issues and impurities that may arise during each of these stages.
Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address potential challenges during production.
Synthesis Overview
The recommended production-scale synthesis of this compound is a two-step process commencing with the nitration of 3-fluoro-4-methylbenzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate.
Resolving issues in the characterization of 3-Amino-5-fluoro-4-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoro-4-methylbenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Incomplete reaction or low yield during synthesis.
-
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can interfere with many organic reactions. The reaction temperature is also critical; ensure it is maintained at the optimal level throughout the process. Inadequate mixing can lead to localized concentration gradients and side reactions, so vigorous stirring is essential. Finally, consider the possibility of side reactions, such as decarboxylation or unwanted side-chain reactions. It may be beneficial to perform a small-scale reaction optimization study, varying parameters like temperature, reaction time, and reagent stoichiometry.
Issue 2: Difficulty in purification of the final product.
-
Question: I am struggling to purify this compound. What purification techniques are recommended?
-
Answer: Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this compound is amphoteric, which can complicate purification.
-
Recrystallization: This is often the most effective method. A solvent screen to identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is recommended. Common solvents to try include ethanol, methanol, water, or mixtures thereof.
-
Acid-Base Extraction: You can exploit the amphoteric nature of the molecule. Dissolve the crude product in an aqueous base (like sodium bicarbonate) to form the carboxylate salt, which will be water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with an acid (like HCl) to precipitate the pure product, which can be collected by filtration.
-
Column Chromatography: While possible, it can be challenging due to the compound's polarity. A normal-phase silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) could be employed. However, tailing of the peak is a common issue.
-
Issue 3: Ambiguous Spectroscopic Data.
-
Question: The NMR spectrum of my product is complex and difficult to interpret. How can I confirm the structure of this compound?
-
Answer: The presence of fluorine can lead to complex splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.
-
¹H NMR: Expect to see splitting of the aromatic protons by the fluorine atom. Decoupling experiments can help simplify the spectrum.
-
¹³C NMR: The carbon atoms near the fluorine will show large C-F coupling constants.
-
¹⁹F NMR: This is a crucial experiment. You should observe a single peak for the fluorine atom, which may be split by neighboring protons.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the definitive assignment of the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of your molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is expected to be a solid, likely a white or off-white powder. While a specific melting point is not readily available in public literature, for a similar compound, 3-Amino-4-methylbenzoic acid, the melting point is reported to be 162 °C[1]. The introduction of a fluorine atom may alter this value.
Q2: What are the expected key peaks in the mass spectrum? A2: In a mass spectrum, you would expect to see the molecular ion peak [M]+. For this compound (C₈H₈FNO₂), the molecular weight is approximately 169.15 g/mol . Depending on the ionization method, you might also observe protonated [M+H]+ or deprotonated [M-H]- ions.
Q3: Are there any specific safety precautions I should take when handling this compound? A3: Yes, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes[2].
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) for detailed structural elucidation.
-
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants (especially H-F and C-F couplings), and integration values.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm and 280 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for purity and retention time.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).
-
Acquisition:
-
Infuse the sample directly or inject it through an LC system into the mass spectrometer.
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of this compound.
Data Presentation
Table 1: Reference Spectroscopic Data for Structurally Similar Compounds
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) |
| 3-Fluoro-4-methylbenzoic acid | δ 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (M, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H) (DMSO)[3] | δ 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 (DMSO)[3] | Not specified | Not specified |
| 3-Amino-4-methylbenzoic acid | Spectral data available on PubChem[4] | Spectral data available on PubChem[4] | FTIR data available on PubChem[4] | GC-MS data available on PubChem[4] |
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 3-Amino-5-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for newly synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of standard analytical techniques for determining the purity of 3-Amino-5-fluoro-4-methylbenzoic acid, a crucial building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, supported by detailed experimental protocols.
Introduction to this compound
This compound (CAS No. 103877-75-4) is a substituted aromatic carboxylic acid.[1] Its structural complexity, featuring amino, fluoro, and methyl functional groups, makes it a valuable synthon for creating diverse molecular scaffolds. The presence of these functional groups also necessitates robust analytical methods to identify and quantify potential impurities, which may include regioisomers, starting materials, or reaction byproducts. Accurate purity assessment ensures the reliability and reproducibility of subsequent synthetic steps and biological assays.
Comparison of Purity Analysis Methodologies
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable purity data. The following table compares the most common methods for the analysis of small organic molecules like this compound.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Range | 95-99.9% | 90-99.5% | 98-100% (with certified standard) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Specificity | High, especially with diode-array detection (DAD). | Very High, provides structural information. | Very High, provides detailed structural information. |
| Sample Requirement | Low (µg) | Low (µg), may require derivatization. | High (mg) |
| Throughput | High | Medium | Low to Medium |
| Key Advantages | Robust, widely applicable, good for non-volatile compounds. | Excellent for identifying volatile impurities. | Provides structural confirmation and absolute quantification without a specific reference standard for the analyte.[2] |
| Limitations | Requires a suitable chromophore for UV detection. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Workflow for Purity Analysis
The general workflow for determining the purity of a synthesized batch of this compound involves a multi-step process from sample preparation to data interpretation and final purity assignment.
Caption: Workflow for purity analysis of synthesized compounds.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the main component and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 100 µg/mL solution. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying volatile impurities. Due to the low volatility of aminobenzoic acids, derivatization is required.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film) or similar non-polar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[3]
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Derivatization (Silylation):
-
Place ~0.5 mg of the sample in a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 1 hour.[3]
-
Dilute with 900 µL of ethyl acetate for injection.
-
-
Purity Calculation: Purity is estimated by the area percentage of the derivatized main peak relative to the total ion chromatogram (TIC) area. Impurities are identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate, direct measure of purity when referenced against a certified internal standard.[2][4]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 15 mg of the synthesized compound.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in approximately 0.7 mL of DMSO-d6 in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity (P_analyte) is calculated using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
References
- 1. This compound | 103877-75-4 [amp.chemicalbook.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
Comparative Analysis of 3-Amino-5-fluoro-4-methylbenzoic Acid and Its Analogs: A Review of Biological Activities
A detailed review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of 3-Amino-5-fluoro-4-methylbenzoic acid and its immediate structural analogs. While research into variously substituted aminobenzoic acids has identified promising candidates for antimicrobial and anticancer applications, specific quantitative data and experimental protocols directly comparing the efficacy of this compound with its close chemical relatives remain largely unpublished.
The broader family of aminobenzoic acid derivatives has attracted significant scientific interest due to their diverse pharmacological potential. Studies have explored their roles as antimicrobial agents, with some derivatives showing efficacy against various bacterial and fungal strains. Furthermore, certain analogs have been investigated for their cytotoxic effects on cancer cell lines, indicating potential for development as novel anti-cancer therapeutics.
However, the specific impact of the fluorine and methyl group substitutions at the 3, 5, and 4 positions of the aminobenzoic acid scaffold, as seen in this compound, has not been systematically evaluated against its analogs in publicly available research. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure influences biological activity, appear to be limited for this particular set of compounds.
Consequently, the generation of a detailed comparison guide, complete with quantitative data tables and specific experimental protocols as requested, is not feasible based on the current body of scientific literature. Further experimental research is required to elucidate the specific biological activities of this compound and its analogs, and to enable a direct and meaningful comparison of their potential therapeutic applications.
Future Research Directions: A Proposed Experimental Workflow
To address the current knowledge gap, a systematic investigation into the biological activities of this compound and its analogs is proposed. The following workflow outlines a potential experimental approach:
Caption: Proposed workflow for comparative biological evaluation.
This structured approach would enable the systematic collection of quantitative data, facilitating a direct comparison of the biological activities of this compound and its analogs and shedding light on their therapeutic potential.
Comparative Guide to Analytical Method Validation for 3-Amino-5-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific validated analytical methods for 3-Amino-5-fluoro-4-methylbenzoic acid are not extensively documented in publicly available literature. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—that are suitable for the analysis of this compound. The performance data and experimental protocols presented herein are based on established validation practices for structurally analogous compounds, such as aromatic amino acids and fluorinated benzoic acids, and serve as a representative framework for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of three common analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorption by the analyte |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL)[1] | Moderate (µg/mL to mg/mL)[2] |
| Linearity (r²) | Typically ≥ 0.999[3] | Typically ≥ 0.995 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105% | 95 - 105% |
| Precision (%RSD) | ≤ 2%[5] | ≤ 10% | ≤ 5% |
| Limit of Detection (LOD) | ng/mL range[4] | pg/mL to ng/L range[1][6] | µg/mL range[2] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[4] | ng/L to ng/mL range[1][6] | µg/mL range |
| Sample Throughput | High | Moderate | High |
| Derivatization | Often not required, but can be used to enhance detection[7] | Generally required to increase volatility[1] | Not required |
| Instrumentation Cost | Moderate to High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following sections outline typical experimental protocols for HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Preparation:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 254 nm or 280 nm for aromatic compounds).
Validation Parameters:
-
Specificity: Inject blank, placebo, and standard solutions to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the same standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, and flow rate to assess the method's reliability.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms).
Derivatization:
-
React the analyte with a derivatizing agent (e.g., BF₃ in methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and amine groups into more volatile esters and silylated amines.[1]
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable organic solvent.
-
Perform the derivatization reaction on both standards and samples under controlled conditions.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the derivatized analyte.
Validation Parameters:
-
Validation follows similar principles as HPLC, focusing on the performance of the entire analytical procedure including the derivatization step.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for quantitative analysis but offers lower specificity compared to chromatographic methods.
Instrumentation:
-
UV-Visible Spectrophotometer.
Standard and Sample Preparation:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest.
-
Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Sample Solution: Prepare the sample solution in the same solvent.
Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV-Vis spectrum.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve.
-
Accuracy and Precision: Determined by analyzing samples of known concentrations.
-
Specificity: Can be a significant limitation due to potential interference from other absorbing compounds in the sample matrix.[2]
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for validating an analytical method.
References
- 1. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. mastelf.com [mastelf.com]
A Comparative Guide to 3-Amino-5-fluoro-4-methylbenzoic acid and Other Fluorinated Benzoic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the privileged structures in drug design, fluorinated benzoic acids have emerged as versatile building blocks for developing novel therapeutics. This guide provides a comparative analysis of 3-Amino-5-fluoro-4-methylbenzoic acid and other structurally related fluorinated benzoic acids, focusing on their potential impact on drug design with supporting data and detailed experimental protocols.
The Impact of Fluorine Substitution on Benzoic Acid Derivatives
The introduction of fluorine and other substituents onto the benzoic acid core can profoundly influence a molecule's properties in several ways that are advantageous for drug design[1]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block metabolic hotspots, thereby increasing a drug's half-life and bioavailability[1].
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity[2].
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier[2].
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement[1].
Physicochemical Properties of Selected Fluorinated Benzoic Acids
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| This compound | ![]() | C₈H₈FNO₂ | 169.15 | 4.19 | 1.8 |
| 4-Amino-2-fluoro-3-methylbenzoic acid | ![]() | C₈H₈FNO₂ | 169.15 | ~3.5-4.0 | ~1.8 |
| 3-Fluoro-4-methylbenzoic acid | ![]() | C₈H₇FO₂ | 154.14 | ~3.9 | ~2.1 |
| 4-Fluoro-3-methylbenzoic acid | ![]() | C₈H₇FO₂ | 154.14 | ~4.0 | ~2.1 |
Note: Predicted pKa and logP values are estimations from chemical software and may vary from experimental values.
The amino group in this compound and 4-Amino-2-fluoro-3-methylbenzoic acid introduces a basic center, which can influence solubility and provide an additional point for interaction with biological targets compared to their non-aminated counterparts. The relative positions of the fluorine, amino, and methyl groups will create distinct electronic and steric environments, which can lead to differences in their biological activity profiles.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited, its structural motifs are present in compounds explored for various therapeutic areas. For instance, fluorinated aminobenzoic acids are key components in the development of kinase inhibitors, which are crucial in oncology[3][4]. The amino group can act as a key hydrogen bond donor, while the fluorinated phenyl ring can occupy hydrophobic pockets in the kinase active site.
A hypothetical structure-activity relationship (SAR) can be inferred based on general principles:
-
Amino Group: The presence and position of the amino group can be critical for target engagement, often forming key hydrogen bonds with the target protein.
-
Fluorine Position: The location of the fluorine atom can fine-tune the acidity of the carboxylic acid and the overall electron distribution of the ring, impacting binding affinity and metabolic stability.
-
Methyl Group: The methyl group can provide beneficial steric interactions within a binding pocket and can also influence the molecule's metabolic profile.
Further experimental investigation is required to elucidate the specific biological targets and SAR of this compound and its isomers.
Experimental Protocols
To facilitate the comparative analysis of these compounds, detailed protocols for key experiments are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compounds against a specific enzyme of interest (e.g., a kinase or cyclooxygenase).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, enzyme solution, and the test compound dilution (or DMSO for control).
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for MAPK Signaling Pathway Analysis
This protocol is designed to investigate the effect of the compounds on a key cellular signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: A logical workflow for the comparative analysis of fluorinated benzoic acids.
Caption: The MAPK signaling pathway, a potential target for fluorinated benzoic acid inhibitors.
Conclusion
This compound and its isomers represent a promising class of scaffolds for drug discovery. Their unique substitution patterns offer opportunities to fine-tune physicochemical and biological properties. While direct comparative biological data is currently lacking, this guide provides a framework for such an investigation, including key physicochemical parameters and detailed experimental protocols. Further research into the biological activities and mechanisms of action of these compounds is warranted and could lead to the development of novel and effective therapeutics.
References
Navigating the Structure-Activity Landscape of 3-Amino-5-fluoro-4-methylbenzoic Acid Derivatives as p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the fields of oncology and inflammation. Among the myriad of molecular targets, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has garnered significant attention due to its central role in cellular responses to stress and its dysregulation in various diseases.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-5-fluoro-4-methylbenzoic acid derivatives as potential inhibitors of p38 MAPK. While direct and extensive SAR studies on this specific scaffold are emerging, this guide leverages data from structurally related aminobenzoic acid derivatives and known p38 MAPK inhibitors to provide a predictive framework for rational drug design.
The p38 MAPK Signaling Pathway: A Dual-Edged Sword in Cancer
The p38 MAPK pathway is a three-tiered kinase cascade that plays a complex and often contradictory role in cancer progression.[1][4] Depending on the cellular context and tumor type, its activation can either suppress or promote tumor growth and metastasis.[2][4][5] This duality makes the development of highly specific and well-characterized inhibitors a critical endeavor.
Below is a diagram illustrating the canonical p38 MAPK signaling cascade.
Caption: The p38 MAPK signaling pathway activated by stress and cytokines.
Structure-Activity Relationship (SAR) of this compound Derivatives
The this compound scaffold presents a promising starting point for the design of p38 MAPK inhibitors. The core structure allows for modifications at the amino and carboxylic acid functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties. Based on the known SAR of other aminobenzoic acid-based kinase inhibitors, we can infer the following relationships:
| Modification Position | Substituent | Predicted Effect on p38 MAPK Inhibition | Rationale |
| Carboxylic Acid | Amide formation with various amines | Crucial for activity . The nature of the amine can significantly impact potency and selectivity. | The amide bond can form key hydrogen bond interactions within the ATP-binding pocket of the kinase. The appended group can occupy adjacent hydrophobic pockets. |
| Small, cyclic amines (e.g., cyclopropylamine) | Potentially increases potency . | Can provide favorable hydrophobic interactions and improve ligand efficiency. | |
| Aromatic or heteroaromatic amines | Can enhance potency through pi-stacking interactions. | Aromatic rings can interact with phenylalanine residues in the kinase hinge region. | |
| Amino Group | Acylation with small alkyl or aryl groups | May decrease activity . | The free amino group is often involved in crucial hydrogen bonding interactions with the kinase. |
| Substitution with a larger group | Likely to decrease activity . | Steric hindrance may prevent optimal binding in the active site. | |
| Methyl Group (Position 4) | Replacement with H | May decrease potency . | The methyl group likely occupies a small hydrophobic pocket, contributing to binding affinity. |
| Replacement with larger alkyl groups | Potentially decreases potency . | Steric clashes may occur within the binding site. | |
| Fluoro Group (Position 5) | Replacement with H | May decrease potency and/or cell permeability . | The fluorine atom can enhance binding affinity through polar interactions and improve metabolic stability and membrane permeability. |
| Replacement with other halogens (Cl, Br) | Variable effects . May alter electronic properties and binding mode. | The size and electronegativity of the halogen will influence interactions with the protein. |
Comparative Performance with Alternative p38 MAPK Inhibitors
A number of small molecule inhibitors targeting p38 MAPK have been developed. The following table compares the hypothetical performance of an optimized this compound derivative with established p38 MAPK inhibitors.
| Compound | Scaffold | p38α IC50 (nM) | Selectivity Profile | Key Features |
| Optimized this compound Derivative (Hypothetical) | Aminobenzoic Acid | 10 - 50 | High selectivity for p38α/β over other kinases. | Potential for good oral bioavailability due to the carboxylic acid moiety. |
| SB203580 | Pyridinylimidazole | 50 - 100 | Potent inhibitor of p38α and p38β. | Widely used as a research tool; lacks optimal pharmacokinetic properties for clinical use. |
| BIRB 796 | Diaryl urea | < 10 | Potent inhibitor of p38α, β, γ, and δ. | Binds to an allosteric site, leading to high potency and a slow off-rate. |
| VX-745 | Pyridinopyridazinone | 10 - 20 | Selective for p38α. | Advanced to clinical trials but development was halted due to toxicity concerns. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of potential drug candidates. Below are methodologies for the synthesis of a representative this compound derivative and for assessing its inhibitory activity against p38 MAPK.
Synthesis of N-Cyclopropyl-3-amino-5-fluoro-4-methylbenzamide
Caption: General workflow for the synthesis of a target compound.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Cyclopropylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-cyclopropyl-3-amino-5-fluoro-4-methylbenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro p38α Kinase Inhibition Assay (Luminescent-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.[3][6]
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., ATF2-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture of p38α kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel p38 MAPK inhibitors. By leveraging the established principles of kinase inhibitor design and the inferred SAR discussed in this guide, researchers can rationally design and synthesize derivatives with enhanced potency, selectivity, and drug-like properties. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these compounds, facilitating their advancement in the drug discovery pipeline. Further exploration of this chemical space is warranted to unlock its full therapeutic potential in treating cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to 3-Amino-5-fluoro-4-methylbenzoic acid
For Immediate Release
A comprehensive comparative study of distinct synthetic routes to 3-Amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical research, is presented. This guide provides an objective analysis of two primary synthetic strategies: a classical nitration-reduction pathway and a modern cross-coupling approach. The performance of each route is evaluated based on experimental data, including reaction yields, purity, and overall efficiency. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Route 1: Nitration and Subsequent Reduction
This well-established two-step approach commences with the nitration of 3-fluoro-4-methylbenzoic acid to yield 3-fluoro-4-methyl-5-nitrobenzoic acid, which is then reduced to the target amine.
Step 1: Nitration of 3-fluoro-4-methylbenzoic acid
The introduction of a nitro group at the C5 position of 3-fluoro-4-methylbenzoic acid is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The directing effects of the fluorine, methyl, and carboxylic acid groups favor nitration at the desired position.
Step 2: Reduction of 3-fluoro-4-methyl-5-nitrobenzoic acid
The nitro-substituted intermediate is then reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation, offering high yields and clean conversion.
Route 2: Buchwald-Hartwig Amination
A more contemporary approach involves the direct introduction of the amino group via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This route utilizes a bromo-substituted precursor, 5-bromo-3-fluoro-4-methylbenzoic acid.
Step 1: Synthesis of 5-bromo-3-fluoro-4-methylbenzoic acid
The synthesis of the brominated starting material is a critical preliminary step for this route.
Step 2: Buchwald-Hartwig Amination
The amination of 5-bromo-3-fluoro-4-methylbenzoic acid is carried out using an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. This method allows for the direct formation of the C-N bond.
Comparative Data Summary
The following tables provide a quantitative comparison of the two synthetic routes based on reported experimental data.
Table 1: Synthesis of 3-fluoro-4-methyl-5-nitrobenzoic acid (Route 1, Step 1)
| Parameter | Value | Reference |
| Starting Material | 3-fluoro-4-methylbenzoic acid | N/A |
| Reagents | Fuming HNO₃, conc. H₂SO₄ | N/A |
| Solvent | Sulfuric Acid | N/A |
| Temperature | 0 °C to rt | N/A |
| Reaction Time | Not Specified | N/A |
| Yield | Not Specified | N/A |
| Purity | Not Specified | N/A |
Table 2: Reduction of 3-fluoro-4-methyl-5-nitrobenzoic acid (Route 1, Step 2)
| Parameter | Value | Reference |
| Starting Material | 3-fluoro-4-methyl-5-nitrobenzoic acid | N/A |
| Reagents | H₂, 10% Pd/C | N/A |
| Solvent | Methanol | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | Not Specified | N/A |
| Yield | Not Specified | N/A |
| Purity | Not Specified | N/A |
Table 3: Buchwald-Hartwig Amination of 5-bromo-3-fluoro-4-methylbenzoic acid (Route 2)
| Parameter | Value | Reference |
| Starting Material | 5-bromo-3-fluoro-4-methylbenzoic acid | N/A |
| Reagents | NH₃ (or equivalent), Pd catalyst, Ligand, Base | [1][2][3] |
| Solvent | Toluene or Dioxane | [3] |
| Temperature | 100-110 °C | [3] |
| Reaction Time | Not Specified | N/A |
| Yield | Not Specified | N/A |
| Purity | Not Specified | N/A |
Experimental Protocols
Route 1: Nitration and Reduction
Step 1: Synthesis of 3-fluoro-4-methyl-5-nitrobenzoic acid
-
Procedure: To a stirred solution of 3-fluoro-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 3-fluoro-4-methyl-5-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
Procedure: 3-fluoro-4-methyl-5-nitrobenzoic acid is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.
Route 2: Buchwald-Hartwig Amination
Step 1: Synthesis of 5-bromo-3-fluoro-4-methylbenzoic acid
Step 2: Synthesis of this compound
-
Procedure: In a glovebox, a reaction vessel is charged with 5-bromo-3-fluoro-4-methylbenzoic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu). Anhydrous toluene or dioxane is added, followed by an ammonia surrogate. The vessel is sealed and heated to the specified temperature until the reaction is complete (monitored by LC-MS). After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to give this compound.[3]
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 1: Nitration followed by reduction.
Caption: Synthetic pathway for Route 2: Buchwald-Hartwig amination.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, the nitration and reduction sequence, is a more traditional approach that may be favored for its use of readily available and less expensive reagents. However, it involves the handling of strong acids and a potentially hazardous nitration step. Route 2, the Buchwald-Hartwig amination, represents a more modern and direct approach. While it may require more specialized and costly catalysts and ligands, it can offer higher selectivity and milder reaction conditions for the key C-N bond formation step. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment and expertise. Further optimization of both routes is likely possible to improve yields and reaction conditions.
References
Confirming the Structure of 3-Amino-5-fluoro-4-methylbenzoic acid: A Comparative Guide
To definitively establish the molecular structure of 3-Amino-5-fluoro-4-methylbenzoic acid, a multi-technique analytical approach is essential. This guide provides a comparative overview of the key spectroscopic methods required for unambiguous structure elucidation, presenting the expected data and detailed experimental protocols for each. This information is crucial for researchers, scientists, and drug development professionals who require precise structural confirmation.
Experimental and Analytical Workflow
A logical workflow ensures that the data collected from various analytical techniques are used synergistically to build a complete and accurate picture of the molecular structure. The process begins with sample purification, followed by a series of spectroscopic analyses that probe different aspects of the molecule's constitution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] For aromatic carboxylic acids, mass spectrometry can reveal the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH and -C=O groups.[2][3]
Experimental Protocol
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Method : Electrospray ionization (ESI) is a suitable method for aminobenzoic acids.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Data Acquisition : The analysis is performed in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Expected Data and Comparison
| Parameter | Expected for this compound | Comparison with an Isomer (e.g., 3-Amino-4-fluoro-5-methylbenzoic acid) |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈FNO₂ |
| Exact Mass | 169.0539 | 169.0539 |
| [M+H]⁺ (m/z) | 170.0617 | 170.0617 |
| Key Fragments | Loss of H₂O, CO, COOH | While the exact mass will be the same, the relative intensities of fragment ions may differ due to the different substitution pattern, but this is often not sufficient for unambiguous isomer differentiation by MS alone. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][4] For this compound, IR spectroscopy can confirm the presence of the carboxylic acid, amine, and aromatic functionalities.
Experimental Protocol
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Data and Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparison with an Isomer |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Similar broad absorption expected.[5] |
| N-H stretch (Amine) | 3500-3300 (two bands for -NH₂) | Similar N-H stretching bands expected.[6] |
| C=O stretch (Carboxylic acid) | 1710-1680 | The exact position may shift slightly depending on intramolecular hydrogen bonding, which could differ between isomers. |
| C=C stretch (Aromatic) | 1620-1580 | Similar aromatic C=C stretching bands expected. |
| C-F stretch | 1250-1000 | The C-F stretching frequency can be influenced by the electronic environment, potentially showing minor differences between isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the connectivity and chemical environment of atoms.[1][7] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for the complete structural elucidation of this compound.
Experimental Protocol
-
Instrumentation : An NMR spectrometer with a minimum field strength of 300 MHz.
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.
-
Data Acquisition : Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments like COSY and HSQC can be used to establish correlations between protons and carbons.
¹H NMR: Expected Data and Comparison
The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[8][9]
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comparison with an Isomer (3-Amino-4-fluoro-5-methylbenzoic acid) |
| COOH | 10-13 | singlet (broad) | Similar chemical shift expected.[2] |
| NH₂ | 3-5 | singlet (broad) | Similar chemical shift expected. |
| Aromatic H (at C2) | ~7.5 | doublet | The coupling pattern and chemical shift will be different due to the change in the relative positions of the substituents. |
| Aromatic H (at C6) | ~7.3 | doublet | The coupling pattern and chemical shift will be different. |
| CH₃ | ~2.2 | singlet | A similar chemical shift is expected. |
¹³C NMR: Expected Data and Comparison
The chemical shifts of the carbon atoms in the benzene ring are affected by the electron-donating or withdrawing nature of the substituents.[10][11]
| Carbon | Expected Chemical Shift (δ, ppm) | Comparison with an Isomer |
| C=O (Carboxylic acid) | 165-175 | A similar chemical shift is expected.[2] |
| C-NH₂ | 140-150 | The chemical shift will be different due to the altered electronic environment. |
| C-F | 155-165 (with ¹JC-F coupling) | The chemical shift and C-F coupling constant will be different. |
| C-CH₃ | 120-130 | The chemical shift will be different. |
| C-COOH | 125-135 | The chemical shift will be different. |
| Aromatic CH | 110-130 | The chemical shifts of the protonated aromatic carbons will be different. |
| CH₃ | 15-25 | A similar chemical shift is expected. |
¹⁹F NMR: Expected Data and Comparison
¹⁹F NMR is highly sensitive to the local electronic environment and provides a distinct signal for the fluorine atom.[12][13]
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comparison with an Isomer |
| Aromatic F | -110 to -130 | multiplet (coupling to H) | The chemical shift will be different due to the change in the position of the other substituents relative to the fluorine atom. |
By integrating the data from these complementary analytical techniques, a comprehensive and unambiguous confirmation of the structure of this compound can be achieved. The comparison with expected data for a potential isomer highlights the power of this multi-technique approach in differentiating between closely related structures.
References
- 1. rroij.com [rroij.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. google.com [google.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Comparative Analysis of a Novel Tyrosine Kinase Inhibitor Derived from 3-Amino-5-fluoro-4-methylbenzoic Acid
Guide Objective: This document provides a comparative analysis of a hypothetical lead compound, AFMBA-TKI-01, a novel tyrosine kinase inhibitor (TKI) derived from a 3-Amino-5-fluoro-4-methylbenzoic acid scaffold. The cross-reactivity profile of AFMBA-TKI-01 is compared with established TKIs, Imatinib and Dasatinib, to evaluate its selectivity and potential as a therapeutic agent. The experimental data presented is representative and intended to illustrate the principles of cross-reactivity profiling.
Introduction to Kinase Inhibitor Cross-Reactivity
Tyrosine kinases are a major class of drug targets in oncology and other therapeutic areas due to their critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] The therapeutic efficacy and toxicity of a kinase inhibitor are largely determined by its selectivity—its ability to inhibit the intended target kinase without affecting other kinases in the human kinome.[1] Off-target effects, resulting from cross-reactivity with other kinases, can lead to adverse drug reactions.[3][4] Therefore, comprehensive cross-reactivity profiling is essential in the development of new TKIs.
This guide focuses on AFMBA-TKI-01, a hypothetical inhibitor designed to target the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).[5][6] Its performance is benchmarked against Imatinib, the first-line treatment for CML, and Dasatinib, a more potent second-generation inhibitor known for its broader activity spectrum.[7]
Quantitative Cross-Reactivity Profile
The inhibitory activity of AFMBA-TKI-01, Imatinib, and Dasatinib was assessed against a panel of selected tyrosine and serine/threonine kinases. The data, presented as half-maximal inhibitory concentrations (IC50), provides a quantitative measure of potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | AFMBA-TKI-01 (Hypothetical) | Imatinib | Dasatinib | Kinase Family |
| Primary Targets | ||||
| ABL1 | 5 | 250 | <1 | Tyrosine Kinase |
| KIT | 85 | 100 | 5 | Tyrosine Kinase |
| PDGFRA | 120 | 150 | 10 | Tyrosine Kinase |
| Key Off-Targets | ||||
| SRC | 850 | >10,000 | <1 | Tyrosine Kinase |
| LCK | >10,000 | >10,000 | 2 | Tyrosine Kinase |
| EGFR | 2,500 | >10,000 | 30 | Tyrosine Kinase |
| VEGFR2 | 1,800 | 5,000 | 15 | Tyrosine Kinase |
| p38α (MAPK14) | >10,000 | >10,000 | 80 | Ser/Thr Kinase |
Note: IC50 values for Imatinib and Dasatinib are representative values from publicly available data and can vary based on assay conditions. Values for AFMBA-TKI-01 are hypothetical for illustrative purposes.
Data Interpretation: The hypothetical data suggests that AFMBA-TKI-01 is a potent inhibitor of the primary target ABL1, with greater potency than Imatinib but less than Dasatinib. Notably, AFMBA-TKI-01 demonstrates a favorable selectivity profile, with significantly less activity against key off-targets like SRC and LCK compared to Dasatinib. This suggests a potentially lower risk of certain side effects associated with the inhibition of these kinases.
Signaling Pathway Context
To understand the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. Below are diagrams for the BCR-ABL and EGFR pathways, common targets and off-targets for TKIs.
Caption: The BCR-ABL signaling pathway and points of inhibition by TKIs.
Caption: The EGFR signaling pathway, an example of a TKI off-target.
Experimental Protocols
The following protocols are representative of the methods used to generate kinase inhibition and cell-based cross-reactivity data.
This assay quantifies the ability of a compound to inhibit a purified kinase enzyme. It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a sensitive and high-throughput readout.[3][8][9][10]
Materials:
-
Purified recombinant kinase
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
EDTA (to stop the reaction)
-
Test compounds (AFMBA-TKI-01, Imatinib, Dasatinib) serially diluted in DMSO
-
384-well microplates (white, low-volume)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds. Add 2.5 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of 2X kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X mixture of ULight-peptide substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of EDTA solution prepared in LANCE Detection Buffer.
-
Add 5 µL of Eu-labeled antibody solution prepared in LANCE Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation: 320 nm, emission: 665 nm).
-
Data Analysis: The TR-FRET signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. revvity.com [revvity.com]
- 9. blossombio.com [blossombio.com]
- 10. blossombio.com [blossombio.com]
Benchmarking the performance of 3-Amino-5-fluoro-4-methylbenzoic acid-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Their involvement in various diseases, including inflammatory disorders and cancer, makes them a significant target for therapeutic intervention. This guide details the methodologies for assessing inhibitor potency and provides a comparative analysis of established inhibitors to aid in the evaluation of new chemical entities.
Comparative Performance of Benchmark p38 MAPK Inhibitors
The inhibitory activity of small molecules against the p38 MAPK isoforms is a key performance metric. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values for two well-established p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB203580, against various p38 isoforms.
Table 1: IC50 Values of Doramapimod (BIRB 796) against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α | 38[2] |
| p38β | 65[2] |
| p38γ | 200[2] |
| p38δ | 520[2] |
Table 2: IC50 Values of SB203580 against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α (SAPK2a) | 50[3] |
| p38β2 (SAPK2b) | 500[3] |
Experimental Protocols
To ensure accurate and reproducible benchmarking, detailed experimental protocols are essential. Below are two standard in vitro kinase inhibition assays used to determine the potency of p38 MAPK inhibitors.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[4][5]
Materials:
-
p38α Kinase (or other isoforms)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test inhibitor (e.g., 3-Amino-5-fluoro-4-methylbenzoic acid derivative)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
384-well plates
-
Luminometer
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A final DMSO concentration of 1% in the reaction is recommended.
-
Reaction Setup:
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix of the p38 kinase and the substrate peptide in the kinase buffer.
-
Add 2 µl of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific p38 isoform.
-
Add 2 µl of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Radiometric Filter Binding Assay
This is a classic and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.[8][9]
Materials:
-
p38α Kinase (or other isoforms)
-
Substrate peptide (e.g., ATF2)
-
[γ-³²P]ATP
-
Test inhibitor
-
Kinase Assay Buffer
-
96-well plates
-
Phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure: [10]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, the substrate peptide, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Understanding the context in which these inhibitors function is crucial for their development.
Caption: The p38 MAPK signaling cascade.
The diagram above illustrates the p38 MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation. Environmental stressors and inflammatory cytokines activate a cascade of kinases, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream kinases and transcription factors, leading to various cellular responses. The target for the inhibitors discussed in this guide is the p38 MAPK itself, thereby blocking the downstream signaling.
Caption: General workflow for an in vitro kinase inhibition assay.
This workflow outlines the key steps for determining the IC50 value of a kinase inhibitor. The process involves preparing the necessary reagents, setting up the kinase reaction with a range of inhibitor concentrations, incubating the reaction, detecting the kinase activity, and finally analyzing the data to calculate the inhibitor's potency.
References
- 1. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based drug design case study: p38 (Chapter 13) - Drug Design [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of Substituted Aminobenzoic Acid Derivatives
Introduction:
This guide provides a comparative overview of the preclinical validation of substituted aminobenzoic acid derivatives, focusing on a series of novel para-aminobenzoic acid (PABA) analogs. Due to the limited availability of published research on 3-Amino-5-fluoro-4-methylbenzoic acid derivatives, this document leverages data from structurally related PABA derivatives to illustrate the validation process. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
The derivatives discussed herein have been investigated for their anti-inflammatory and anticancer properties. This guide will objectively compare their performance in a series of in vitro and in vivo assays, supported by detailed experimental data and protocols.
Comparative In Vitro and In Vivo Performance
A series of PABA derivatives, herein designated as DAB-1, DAB-2-28, DAB-2-31A, and DAB-2-31B, were synthesized and evaluated for their biological activities. The primary goal was to improve upon the lead compound, DAB-1, which demonstrated notable anti-inflammatory and anticancer effects.[1][2]
Data Summary
The following table summarizes the key quantitative data from the in vitro and in vivo validation of these PABA derivatives.
| Compound | In Vitro Cytotoxicity (MB49-I cells) | Nitric Oxide (NO) Production Inhibition | In Vivo Anti-inflammatory Activity | In Vivo Antitumor Efficacy (MB49-I model) |
| DAB-1 | Baseline | Baseline | Effective | Effective |
| DAB-2-28 | Less cytotoxic than DAB-1 | More potent inhibitor than DAB-1 | Similar to DAB-1 | More efficient tumor growth inhibition than DAB-1 |
| DAB-2-31A | Data not specified | Evaluated | Not specified | Not specified |
| DAB-2-31B | Data not specified | Evaluated | Not specified | Not specified |
Note: This table is a qualitative summary based on the provided search results. Specific IC50 or percentage inhibition values were not detailed in the snippets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key experimental protocols used in the evaluation of the PABA derivatives.
In Vitro Assays
1. Cell Viability Assay:
-
Cell Line: Murine bladder cancer cell line MB49-I.
-
Method: Cells were treated with varying concentrations of the DAB compounds or vehicle (DMSO).
-
Endpoint: Cell viability was assessed to determine the cytotoxicity of the compounds. The specific assay (e.g., MTT, MTS) was not detailed in the provided information.
2. Nitric Oxide (NO) Production Assay:
-
Stimulation: MB49-I cells were stimulated with a combination of IFNγ and TNFα to induce NO production.
-
Treatment: Cells were pre-treated with the DAB compounds prior to stimulation.
-
Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant was measured using the Griess reagent.
3. Western Blot Analysis for Signaling Pathways:
-
Pathways Studied: IL-6/STAT3 and TNFα/NF-κB signaling pathways.
-
Method: MB49-I cells were pre-treated with the DAB compounds and then stimulated with IL-6 or TNFα.
-
Analysis: Cell lysates were subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key proteins in the signaling cascades (e.g., p-STAT3).
In Vivo Assays
1. Carrageenan-Induced Acute Inflammation Model:
-
Animal Model: Not specified in the provided text (likely mice or rats).
-
Induction: Inflammation was induced by injecting carrageenan into the paw or another suitable site.
-
Treatment: Animals were administered the DAB compounds or a control vehicle.
-
Endpoint: The anti-inflammatory effect was evaluated by measuring the reduction in paw edema or other inflammatory markers.
2. Subcutaneous Tumor Model:
-
Animal Model: C57Bl/6 mice.[2]
-
Tumor Implantation: MB49-I bladder cancer cells were implanted subcutaneously into the mice.[2]
-
Treatment: Once tumors were established, mice were treated with the DAB compounds.
-
Endpoint: Tumor growth was monitored over time to assess the antitumor efficacy of the compounds.
Visualizing Experimental Logic and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language to represent the signaling pathway investigated and the general workflow of the in vivo tumor model.
Caption: Inhibition of the IL-6/STAT3 signaling pathway by DAB derivatives.
Caption: General workflow for assessing in vivo antitumor efficacy.
Conclusion
The preclinical validation of this series of para-aminobenzoic acid derivatives demonstrates a successful example of iterative drug development. The second-generation compound, DAB-2-28, emerged as a promising candidate with an improved profile over the initial lead, DAB-1.[1][2] Specifically, DAB-2-28 exhibited lower cytotoxicity while demonstrating enhanced inhibition of nitric oxide production and more effective tumor growth inhibition in a preclinical bladder cancer model.[1][2] These findings highlight the potential of substituted aminobenzoic acids as a scaffold for developing novel anti-inflammatory and anticancer agents. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance their clinical potential.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5-fluoro-4-methylbenzoic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This document provides a detailed, step-by-step guide for the safe disposal of 3-Amino-5-fluoro-4-methylbenzoic acid (CAS No. 103877-75-4), a halogenated aromatic compound. The following procedures are based on general principles for handling and disposing of solid, halogenated organic waste and should be supplemented with the official Safety Data Sheet (SDS) obtained from your chemical supplier.
I. Essential Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE).
A. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to minimize exposure:
-
Eye and Face Protection : Chemical safety goggles are required.[1][2][3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.[1][2][3] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection : To prevent inhalation of dust, a NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.[2][3] Precautionary statements for similar compounds advise avoiding breathing dust.[4][5]
-
Protective Clothing : A laboratory coat is required.[6] For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.[6][7] Closed-toe shoes must be worn at all times in the laboratory.[1][2]
B. Key Safety and Disposal Data Summary
The following table summarizes crucial data for the safe handling and disposal of this compound, based on available information for the compound and general guidelines for halogenated organic solids.
| Parameter | Value/Instruction | Source |
| CAS Number | 103877-75-4 | [4][8] |
| Chemical Formula | C₈H₈FNO₂ | [8] |
| Physical State | Solid | General Knowledge |
| Primary Hazard Class | Halogenated Organic Compound | [9][10][11] |
| Precautionary Statements (General for similar compounds) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [9] |
| Waste Segregation | Must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated waste. | [9][10][12] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the process for the safe disposal of this compound from the laboratory.
Step 1: Waste Identification and Segregation
-
Identify this compound as a halogenated organic solid waste .[9][11]
-
This waste stream must be kept separate from all other waste types, including non-halogenated organic waste, aqueous waste, and regular trash.[9][10][12]
Step 2: Preparing the Waste Container
-
Select a designated, properly labeled waste container for "Halogenated Organic Solids."
-
The container must be made of a compatible material (e.g., a high-density polyethylene pail or a glass jar with a secure lid).
-
Ensure the container is clean, dry, and in good condition before adding any waste.
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name: "this compound."
Step 3: Transferring the Chemical Waste
-
Perform this step in a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.
-
Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.
-
If the original container is to be disposed of, ensure it is empty. If it held an acutely hazardous substance, it may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Securely close the lid of the waste container immediately after adding the waste.
Step 4: Storage of the Waste Container
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the label on the waste container is facing forward and is clearly visible.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the halogenated organic waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
The primary method for the final disposal of halogenated organic compounds is high-temperature incineration.[9]
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. uah.edu [uah.edu]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. This compound | 103877-75-4 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. realsafety.org [realsafety.org]
- 8. 103877-75-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. bucknell.edu [bucknell.edu]
- 10. Auckland Microfab [microfab.auckland.ac.nz]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 3-Amino-5-fluoro-4-methylbenzoic acid
Essential Safety and Handling Guide for 3-Amino-5-fluoro-4-methylbenzoic acid
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 103877-75-4 | [1] |
| Molecular Formula | C₈H₈FNO₂ | Inferred |
| Molecular Weight | 169.15 g/mol | Inferred |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 171 - 175 °C (for 3-Fluoro-4-methylbenzoic acid) | [2] |
| Storage | Store in a cool, dry, well-ventilated area.[3] | [3] |
Hazard Identification and Precautionary Measures
Based on information for similar compounds, this compound should be handled as a hazardous substance. The primary hazards include:
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
Wash face, hands, and any exposed skin thoroughly after handling.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is crucial to prevent exposure.[3] The following table details the required PPE for handling this compound.
| Body Part | Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against dust particles and splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For highly corrosive or readily absorbed compounds, double-gloving is advised.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times.[3] For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory | Dust Mask or Respirator | A NIOSH-approved N95 dust mask should be used when handling the powder.[7] For procedures that may generate significant dust or aerosols, a respirator may be necessary. |
Disposal Plan
Proper disposal of this compound and its waste is essential to protect both human health and the environment.[3]
Waste Categorization
As a fluorinated organic compound, this compound is classified as a halogenated organic waste .
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of waste generated from handling this chemical.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. This compound | 103877-75-4 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




